Zosuquidar Trihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFVQKPWGDRLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl3F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Zosuquidar Trihydrochloride: A Deep Dive into its Mechanism of Action for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar trihydrochloride (formerly LY335979) is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp in tumor cells leads to the active efflux of a wide range of chemotherapeutic agents, diminishing their intracellular concentration and therapeutic efficacy.[3] Zosuquidar was developed to counteract this resistance mechanism and restore the sensitivity of cancer cells to chemotherapy.[2] This technical guide provides a comprehensive overview of the mechanism of action of Zosuquidar, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Core Mechanism of Action: P-glycoprotein Inhibition
Zosuquidar functions as a non-competitive inhibitor of P-glycoprotein, also known as MDR1 or ABCB1.[4] P-gp is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrates out of the cell.[3] Zosuquidar binds with high affinity to P-gp, effectively blocking its transport function without being a substrate for transport itself.[4] This inhibition leads to the intracellular accumulation of co-administered chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic effects in resistant cancer cells.[2]
The high selectivity of Zosuquidar for P-gp is a key characteristic, with minimal inhibitory effects on other ATP-binding cassette (ABC) transporters like multidrug resistance-associated proteins (MRP1, MRP2) or breast cancer resistance protein (BCRP).[1][5] This specificity reduces the likelihood of off-target effects and complex drug-drug interactions.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy and properties of this compound from various in vitro and in vivo studies.
Table 1: In Vitro P-glycoprotein Inhibition and Cytotoxicity
| Parameter | Value | Cell Line/System | Notes | Reference(s) |
| Ki (Inhibition Constant) | 59 nM | Cell-free assay | Competitively inhibits [3H]azidopine photoaffinity labeling. | [2][6] |
| ~0.06 µM | CEM/VLB100 plasma membranes | Competitively inhibited equilibrium binding of [3H]vinblastine. | [2] | |
| IC50 (P-gp Inhibition) | 0.059 µM | SW-620 cells | Reversal of resistance. | [6] |
| 6.56 ± 1.92 nM | MDCKII-MDR1 cells | Calcein-AM assay using spike method. | [7] | |
| 417 ± 126 nM | MDCKII-MDR1 cells | Calcein-AM assay using serial dilution. | [7] | |
| IC50 (Cytotoxicity, Zosuquidar alone) | 6 - 16 µM | Various drug-sensitive and MDR cell lines | Demonstrates low intrinsic cytotoxicity at concentrations effective for P-gp inhibition. | [6] |
| Effective Concentration for Reversal of Resistance | 50 - 100 nM | Various cell culture systems | Circumvents P-gp-mediated drug resistance. | [8] |
| 0.1 µM | CEM/VLB100 cells | Fully restored sensitivity to vinblastine, doxorubicin, etoposide, and Taxol. | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Study Type | Animal Model | Zosuquidar Dose | Co-administered Drug | Key Findings | Reference(s) |
| Survival Study | Mice with P388/ADR murine leukemia | 30 mg/kg (i.p., daily for 5 days) | Doxorubicin (1 mg/kg) | Significantly increased survival compared to doxorubicin alone (P<0.001). | [6] |
| Tumor Growth Inhibition | Nude mouse xenograft (MDR human non-small cell lung carcinoma) | Not specified | Taxol | Enhanced the antitumor activity of Taxol. | [2] |
| Pharmacokinetic Interaction (Preclinical) | Murine and canine models | Not specified | Doxorubicin, paclitaxel | No observed effect on the pharmacokinetic profile of coadministered P-gp substrates. | [8] |
| Pharmacokinetic Interaction (Clinical) | Human patients (Phase I) | >500 mg (i.v.) | Doxorubicin | Modest decrease in clearance (17–22%) and modest increase in AUC (15–25%) of doxorubicin. | [8] |
| P-gp Inhibition (Clinical) | Human patients (AML) | 700 mg/day (i.v. infusion) | - | >90% inhibition of P-gp function in NK cells and leukemic blasts at 4 and 24 hours. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are descriptions of common assays used to characterize the mechanism of action of Zosuquidar.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of Zosuquidar on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
-
Principle: P-gp ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP. The vanadate-sensitive portion of the total ATPase activity is considered P-gp specific.
-
Methodology:
-
Isolate cell membranes containing P-gp (e.g., from CEM/VLB100 cells).
-
Incubate 8-10 µg of membrane protein in a 96-well plate in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).
-
Include samples with and without 1 mM sodium vanadate to determine the P-gp specific ATPase activity.
-
Add Zosuquidar at various concentrations to the appropriate wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Stop the reaction and measure the liberated inorganic phosphate using a colorimetric method (e.g., with a detection solution that reacts with Pi).
-
Read the absorbance at 690 nm.
-
Calculate the µmol of phosphate formed using a phosphate standard curve.[10]
-
In Vitro Cytotoxicity (MTT) Assay
This assay is used to determine the ability of Zosuquidar to reverse MDR by measuring the cytotoxicity of chemotherapeutic agents in the presence and absence of the inhibitor.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology:
-
Seed cells (e.g., P-gp expressing and parental sensitive cell lines) in a 96-well plate during their logarithmic growth phase.
-
For adherent cells like MCF-7/ADR, allow a 24-hour incubation period for attachment before adding the drug.
-
Add the chemotherapeutic agent at various concentrations with or without a fixed concentration of Zosuquidar (e.g., 0.05 to 5 µM).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of freshly prepared MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate to pellet the cells and carefully remove 70 µL of the medium.
-
Add 100 µL of a solubilizing solution (e.g., 2-propanol/0.04 N HCl) to each well and resuspend the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.[10][11]
-
P-glycoprotein Functional Assay (Rhodamine 123/DiOC2 Accumulation)
This flow cytometry-based assay directly measures the function of the P-gp efflux pump.
-
Principle: Rhodamine 123 and DiOC2 are fluorescent substrates of P-gp. In cells with functional P-gp, these dyes are actively effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp by Zosuquidar leads to the accumulation of the dye and a corresponding increase in fluorescence.
-
Methodology:
-
Harvest cells (e.g., leukemic blasts or NK cells) and wash them.
-
Incubate the cells with a fluorescent P-gp substrate like DiOC2 or Rhodamine 123. For Rhodamine 123, a 45-minute incubation at room temperature with 40 µM Rhodamine 123 is used for maximal uptake.
-
To assess efflux, after the loading phase, incubate the cells at 37°C for a period (e.g., 90 minutes).
-
To assess P-gp inhibition, add Zosuquidar (e.g., 100 nM) or another modulator during the 37°C incubation period.
-
Analyze the intracellular fluorescence of the cell population using a flow cytometer.
-
An increase in the mean fluorescence intensity (MFI) in the presence of Zosuquidar compared to the control indicates P-gp inhibition.[9][12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core mechanism of action of Zosuquidar and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of Zosuquidar action in a multidrug-resistant cancer cell.
Caption: Experimental workflow for the evaluation of Zosuquidar.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of P-glycoprotein. Its mechanism of action, centered on the direct inhibition of P-gp mediated drug efflux, has been extensively validated through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to overcome multidrug resistance in cancer. While clinical trials have had mixed results, the understanding of Zosuquidar's mechanism of action remains crucial for the ongoing development of MDR reversal agents and for its continued use as a valuable research tool to probe the function of P-glycoprotein.
References
- 1. Reversal of multidrug resistance by the P-glycoprotein modulator, LY335979, from the bench to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of P-glycoprotein-mediated multidrug resistance by a potent cyclopropyldibenzosuberane modulator, LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the P-glycoprotein Binding Affinity of LY335979 (Zosuquidar)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY335979, also known as Zosuquidar, is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[1][2][3] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of structurally diverse chemotherapeutic agents from the intracellular environment, thereby reducing their cytotoxic efficacy.[4][5] LY335979 was developed to counteract this resistance mechanism by directly binding to P-gp and inhibiting its function.[3][6] This technical guide provides a comprehensive overview of the binding affinity of LY335979 to P-gp, detailing the quantitative data, experimental protocols used for its characterization, and the underlying mechanism of action.
Quantitative Binding Affinity Data
The binding affinity of LY335979 for P-glycoprotein has been determined through various in vitro assays. The data consistently demonstrates a high-affinity interaction, positioning LY335979 as a potent P-gp modulator.
| Parameter | Value | Cell Line/System | Reference |
| Inhibition Constant (Ki) | 59 nM | - | [1][3][7][8][9] |
| Inhibition Constant (Ki) | ~0.06 µM (60 nM) | CEM/VLB100 Plasma Membranes | [6][10] |
| Dissociation Constant (Kd) | 73 nM | CEM/VLB100 Plasma Membranes | [1] |
| Apparent Ki (vs. CYP3A) | 3.8 µM | Human Liver Microsomes | [1] |
Mechanism of Action
LY335979 acts as a competitive inhibitor of P-glycoprotein.[6][7] It directly competes with P-gp substrates, such as chemotherapeutic drugs, for binding to the transporter.[6] By occupying the drug-binding site, LY335979 prevents the efflux of these substrates, leading to their intracellular accumulation and restoration of their cytotoxic effects in MDR cells.[6] Importantly, studies have shown that LY335979 itself is not a substrate for P-gp efflux.[1] Furthermore, LY335979 has demonstrated high selectivity for P-gp, with significantly lower affinity for other ABC transporters like MRP1 and BCRP, as well as cytochrome P450 enzymes such as CYP3A.[1][3][11]
Figure 1: Competitive inhibition of P-glycoprotein by LY335979.
Experimental Protocols
The characterization of LY335979's binding to P-gp has relied on several key experimental methodologies.
Photoaffinity Labeling
Photoaffinity labeling is a technique used to identify and characterize ligand-binding proteins. It involves the use of a photo-reactive ligand that, upon exposure to UV light, forms a covalent bond with its target protein.
Protocol for [³H]azidopine Photoaffinity Labeling:
-
Membrane Preparation: Plasma membranes are isolated from P-gp overexpressing cells, such as CEM/VLB100.[6][7]
-
Incubation: The isolated membranes are incubated with the photo-reactive probe [³H]azidopine in the presence and absence of varying concentrations of LY335979.[6][7]
-
Photolysis: The mixture is exposed to high-intensity UV light to induce covalent cross-linking of the [³H]azidopine to P-gp.
-
SDS-PAGE and Autoradiography: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then dried and exposed to X-ray film to visualize the radiolabeled P-gp band (typically around 170 kDa).
-
Quantification: The intensity of the radiolabeled P-gp band is quantified. A decrease in labeling in the presence of LY335979 indicates competitive binding.[6]
Figure 2: Workflow for Photoaffinity Labeling.
P-glycoprotein ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates and inhibited by its modulators.
Protocol for P-gp ATPase Activity Assay:
-
Membrane Preparation: Membranes from P-gp overexpressing cells are prepared.[7]
-
Reaction Mixture: The membranes (8-10 µg of protein) are incubated in a 96-well plate in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, and 3 mM ATP.[7] An ATP regenerating system consisting of 5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase is also included.[7]
-
Incubation: The reaction is carried out at 37°C for 90 minutes in the presence and absence of 1 mM sodium vanadate (a potent inhibitor of P-type ATPases) to determine the P-gp specific ATPase activity.[7] Various concentrations of LY335979 are added to assess its effect on ATPase activity.
-
Phosphate Detection: The amount of inorganic phosphate liberated from ATP hydrolysis is measured.[7] A detection solution is added, and the absorbance is read at 690 nm.[7]
-
Data Analysis: A phosphate standard curve is used to calculate the amount of phosphate formed. P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.[7]
Figure 3: Workflow for P-gp ATPase Activity Assay.
Equilibrium Binding Studies
Equilibrium binding assays directly measure the interaction between a ligand and its receptor at equilibrium.
Protocol for [³H]LY335979 Equilibrium Binding:
-
Membrane Preparation: Plasma membranes from P-gp overexpressing CEM/VLB(100) cells are isolated.[1]
-
Incubation: The membranes are incubated with increasing concentrations of radiolabeled [³H]LY335979 until equilibrium is reached.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The dissociation constant (Kd) is determined by analyzing the saturation binding curve, which plots the amount of bound ligand as a function of the free ligand concentration.
Conclusion
LY335979 (Zosuquidar) is a well-characterized, high-affinity competitive inhibitor of P-glycoprotein. The quantitative binding data, with Ki and Kd values in the low nanomolar range, underscore its potency. The experimental protocols outlined in this guide, including photoaffinity labeling and ATPase assays, have been instrumental in elucidating its mechanism of action and its selectivity. This comprehensive understanding of LY335979's interaction with P-gp is crucial for its continued use as a valuable research tool and for the design of future strategies to overcome multidrug resistance in cancer therapy.
References
- 1. Selectivity of the multidrug resistance modulator, LY335979, for P-glycoprotein and effect on cytochrome P-450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance by the P-glycoprotein modulator, LY335979, from the bench to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Zosuquidar Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of various cancers. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1] These pumps actively transport a wide array of structurally diverse anticancer drugs out of tumor cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels and rendering the cells resistant to treatment.[1] Zosuquidar trihydrochloride (formerly known as LY335979) is a potent and selective third-generation P-gp inhibitor developed to counteract this resistance mechanism.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with Zosuquidar.
Discovery and Development
Zosuquidar was initially characterized at Syntex Corporation. Following Syntex's acquisition by Roche in 1990, the compound was licensed to Eli Lilly in 1997 for further development.[1] It was identified as a potent modulator of P-gp, capable of restoring the sensitivity of MDR cancer cells to chemotherapeutic agents.[1]
Zosuquidar progressed through clinical trials, showing promise in early-phase studies for various malignancies, including a Phase I trial in combination with doxorubicin.[2] In 2006, the U.S. Food and Drug Administration (FDA) granted it orphan drug status for the treatment of acute myeloid leukemia (AML).[1] However, a subsequent Phase III clinical trial (ECOG 3999) for older patients with newly diagnosed AML did not meet its primary endpoint of improving overall survival.[1][3] Consequently, Eli Lilly discontinued the development of Zosuquidar in 2010.[1] Despite its clinical trial outcome, Zosuquidar remains a valuable tool in preclinical research for studying P-gp-mediated multidrug resistance.
Synthesis of this compound
The synthesis of Zosuquidar has been approached through several related pathways. An improved, convergent synthesis is outlined below.[1]
Step 1: Synthesis of 10,11-Difluoromethanodibenzosuberone The synthesis begins with the cyclopropanation of dibenzosuberone (1). Treatment with difluorocarbene, generated in situ from a reagent like lithium chlorodifluoroacetate, yields 10,11-difluoromethanodibenzosuberone (2).[1]
Step 2: Reduction and Halogenation The ketone in compound (2) is reduced using a borohydride reagent, which results in the formation of an alcohol where the fused cyclopropyl group and the new hydroxyl group are on the same side of the seven-membered ring (syn-alcohol) (3).[1] This alcohol is then halogenated, for instance with 48% hydrobromic acid (HBr), to produce the anti-bromo derivative (4), where the two groups are positioned on opposite sides.[1]
Step 3: Formation of the Piperazine Moiety The bromide in compound (4) is displaced by reacting it with pyrazine (5), leading to the formation of a quaternary ammonium salt (quat) (6).[1] Subsequent reduction of this intermediate with sodium borohydride reduces the aromaticity in the pyrazine ring, yielding the corresponding piperazine derivative (7).[1]
Step 4: Synthesis of the Quinoline Side Chain Separately, 5-hydroxyquinoline (8) is reacted with (R)-glycidyl nosylate (9) to afford (R)-1-(5-Quinolinyloxy)-2,3-epoxypropane (10).[1]
Step 5: Convergent Synthesis The final step is a convergent synthesis where the piperazine derivative (7) and the epoxypropane side chain (10) are reacted together to yield Zosuquidar.[1]
Mechanism of Action
Zosuquidar functions as a highly potent and specific, non-competitive inhibitor of P-glycoprotein.[1] P-gp is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to expel a wide range of substrates, including many chemotherapeutic drugs, from the cell.[1]
By binding to P-gp, Zosuquidar inhibits its ATPase activity, which is essential for the conformational changes required for drug transport.[4] This inhibition leads to the accumulation of co-administered chemotherapeutic agents within the cancer cells, restoring their cytotoxic efficacy. Zosuquidar is highly selective for P-gp and does not significantly inhibit other ABC transporters like MRP1 or BCRP at therapeutic concentrations.[5]
References
- 1. Zosuquidar - Wikipedia [en.wikipedia.org]
- 2. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
Zosuquidar: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar, also known as LY335979, is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key transporter in the ATP-binding cassette (ABC) family.[1][2] P-gp is responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents, from cells, and its overexpression is a significant mechanism of multidrug resistance (MDR) in cancer. By inhibiting P-gp, zosuquidar can restore the sensitivity of resistant cancer cells to chemotherapy. This technical guide provides an in-depth overview of the chemical properties and stability of zosuquidar, crucial information for its application in research and drug development.
Chemical and Physical Properties
Zosuquidar is a synthetic, small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of Zosuquidar
| Property | Value | Source(s) |
| IUPAC Name | (2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol | [3] |
| Synonyms | LY335979, RS-33295-198 | [4] |
| CAS Number | 167354-41-8 (free base), 167465-36-3 (trihydrochloride) | [5] |
| Chemical Formula | C₃₂H₃₁F₂N₃O₂ (free base), C₃₂H₃₄Cl₃F₂N₃O₂ (trihydrochloride) | [3][5] |
| Appearance | Yellow solid powder, Off-white to light yellow solid | [3][4] |
Table 2: Physicochemical Properties of Zosuquidar
| Property | Value | Source(s) |
| Molecular Weight | 527.62 g/mol (free base), 636.99 g/mol (trihydrochloride) | [5] |
| Melting Point | Not explicitly reported, described as a solid/powder. | [3][4] |
| pKa | pKa1: 1.5 ± 0.4, pKa2: 4.78 ± 0.03, pKa3: 7.94 ± 0.01 | [6] |
| logP (predicted) | 4.8 - 5.2 | [7] |
| Solubility | DMSO: 80.83 - 127 mg/mL[8] Water: Sparingly soluble[6] Ethanol: Soluble | [9] |
Stability and Storage
The stability of zosuquidar is a critical factor for its handling, formulation, and experimental use.
-
Solid State Stability: As a solid powder, zosuquidar trihydrochloride is stable for extended periods when stored under appropriate conditions. Recommended storage is at -20°C for up to 3 years.[8] It should be kept in a dry, dark environment.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] The product is generally stable enough for shipping at ambient temperatures for a few weeks.[3]
-
Solution Stability: Zosuquidar is noted to be unstable in aqueous solutions, and freshly prepared solutions are recommended for use.[9] Stock solutions in DMSO can be stored at -80°C for up to one year.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] A significant observation is that zosuquidar tends to adsorb to various laboratory plastics and glass surfaces from aqueous solutions, which can lead to a lower than expected concentration.[6][7] This nonspecific adsorption is reduced in the presence of organic solvents or by lowering the pH.[6]
-
Forced Degradation: While specific forced degradation studies detailing the degradation pathways and kinetics of zosuquidar are not extensively published, it is known to be susceptible to degradation in aqueous solutions. General principles of forced degradation studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish stability-indicating analytical methods.[10][11][12] Given its chemical structure, potential degradation pathways could involve hydrolysis of the ether linkage or oxidation of the nitrogen-containing rings.
Experimental Protocols
Determination of pKa Values
The pKa values of zosuquidar were experimentally determined using a Sirius T3 titrator by measuring the UV-VIS spectrum during titration at 25°C.[6]
Methodology:
-
Prepare a solution of zosuquidar in water containing 0.15 M potassium chloride to maintain constant ionic strength.
-
Use dimethyl sulfoxide (DMSO) as a cosolvent to aid solubility.
-
Perform the titration, monitoring the UV-VIS spectral changes as a function of pH.
-
Extrapolate the pKa values to 0% cosolvent using the Yasuda-Shedlovsky method to obtain the pKa in a purely aqueous environment.[6]
-
Process the data using appropriate software to determine the pKa values.
P-glycoprotein ATPase Activity Assay
This assay measures the P-gp ATPase activity by quantifying the liberation of inorganic phosphate from ATP, which is a measure of P-gp functional activity. Zosuquidar's inhibitory effect can be assessed by its impact on this activity.
Methodology:
-
Prepare membranes from cells overexpressing P-gp.
-
Incubate the membranes (8-10 µg of protein) in a 96-well plate in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, and 3 mM ATP.
-
Include an ATP regenerating system composed of 5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase.
-
Perform incubations in the presence and absence of 1 mM sodium vanadate (a potent ATPase inhibitor) to determine the P-gp specific ATPase activity.
-
Add zosuquidar at various concentrations to the wells to determine its inhibitory effect.
-
Incubate the plate for 90 minutes at 37°C.
-
Stop the reaction and add a detection solution to measure the amount of inorganic phosphate released.
-
Read the absorbance at 690 nm using a microplate reader.
-
Calculate the µmol of phosphate formed using a phosphate standard curve.
Calcein-AM Efflux Assay for P-gp Inhibition
This is a cell-based fluorescence assay to assess P-gp function and its inhibition by compounds like zosuquidar. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely diffuse into cells. Inside the cell, it is hydrolyzed by esterases into the fluorescent and membrane-impermeant calcein. In cells with active P-gp, calcein-AM is effluxed out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of calcein and a corresponding increase in fluorescence.[2]
Methodology:
-
Culture P-gp overexpressing cells in a suitable medium.
-
Harvest and resuspend the cells (e.g., 5 x 10⁵ cells/mL) in a phenol-free medium.
-
Pre-incubate the cells with varying concentrations of zosuquidar for a specified time (e.g., 45 minutes at 37°C in the dark).[2]
-
Add Calcein-AM to a final concentration (e.g., 0.01 µM) and continue the incubation for a shorter period (e.g., 5-10 minutes).[2]
-
Measure the intracellular fluorescence of calcein using a flow cytometer.
-
An increase in fluorescence in the presence of zosuquidar indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
Zosuquidar's primary mechanism of action is the direct inhibition of the P-glycoprotein transporter. This restores the intracellular concentration of chemotherapeutic drugs that are P-gp substrates, thereby overcoming multidrug resistance.
Caption: Mechanism of P-gp inhibition by zosuquidar.
The diagram above illustrates how zosuquidar blocks the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic agents and allowing them to reach their therapeutic targets.
Caption: Experimental workflow for the Calcein-AM assay.
This workflow outlines the key steps involved in assessing P-gp inhibition using the Calcein-AM fluorescence-based assay.
Conclusion
Zosuquidar is a well-characterized P-glycoprotein inhibitor with defined chemical and physical properties. While it is a stable solid, its instability in aqueous solutions and its propensity for non-specific adsorption are important considerations for its experimental use and formulation development. The provided protocols and diagrams offer a foundation for researchers and drug development professionals working with this important modulator of multidrug resistance. Further studies on its forced degradation and the characterization of its degradation products would provide a more complete stability profile.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. biopharminternational.com [biopharminternational.com]
Zosuquidar Trihydrochloride (CAS: 167465-36-3): A Technical Guide for Drug Development Professionals
An In-depth Review of a Third-Generation P-glycoprotein Inhibitor for Reversing Multidrug Resistance in Oncology
Zosuquidar trihydrochloride (formerly LY335979) is a potent and highly selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer therapeutics.[1][2][3] This technical guide provides a comprehensive overview of Zosuquidar's mechanism of action, physicochemical properties, and key experimental data for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Zosuquidar functions by binding with high affinity to P-glycoprotein, an ATP-dependent efflux pump encoded by the MDR1 gene.[2][4] P-gp is frequently overexpressed in tumor cells and actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels and conferring resistance.[1][4] Zosuquidar inhibits this efflux function, restoring the sensitivity of cancer cells to P-gp substrate drugs.[2][3] Notably, it is highly selective for P-gp and does not significantly inhibit other key drug transporters like Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP) at clinically relevant concentrations.[1][5]
Physicochemical and Pharmacokinetic Properties
This compound is a difluorocyclopropyl quinoline derivative.[6] Key identifying and physicochemical data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 167465-36-3 | [1] |
| Molecular Formula | C₃₂H₃₁F₂N₃O₂·3HCl | |
| Molecular Weight | 636.99 g/mol | |
| IUPAC Name | (2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol, trihydrochloride | [2] |
| Solubility | Soluble to 50 mM in DMSO | |
| Purity | ≥97% | |
| Storage | Store at -20°C | |
| Oral Bioavailability (Rat) | 2.6–4.2% | [7] |
Preclinical Efficacy
In Vitro Activity
Zosuquidar has demonstrated potent P-gp inhibition across a wide range of MDR cancer cell lines, effectively restoring sensitivity to various chemotherapeutic agents. It is a high-affinity inhibitor with a reported Ki value of 59 nM and a Kd of 79 nM.[2][8]
| Cell Line | Chemotherapeutic Agent | Effect of Zosuquidar | Reference(s) |
| MDR CHO (CHRC5) | Doxorubicin | EC₅₀ for sensitization: 10-100 nM | [1] |
| P388/ADR (Murine Leukemia) | Various | Potentiation of antitumor activity | [1][9] |
| K562/DOX | Daunorubicin (DNR) | Enhanced cytotoxicity by >45.5-fold | [9] |
| P-gp expressing AML blasts | Anthracyclines, Gemtuzumab Ozogamicin | Completely or partially restored drug sensitivity | [2] |
| Caco-2 Cells | Etoposide | IC₅₀ for permeability inhibition: 5-10 nM | [7][10] |
In Vivo Activity
Preclinical animal models have confirmed Zosuquidar's ability to enhance the efficacy of chemotherapy in vivo. In xenograft models of P-gp-overexpressing tumors, co-administration of Zosuquidar with chemotherapeutic agents led to increased antitumor activity and improved overall survival with minimal off-target toxicity.[2][11] For instance, in a P388/ADR murine leukemia model, combining Zosuquidar (30 mg/kg, i.p.) with doxorubicin (1 mg/kg) resulted in significant antitumor activity and increased survival compared to doxorubicin alone.[8][9]
Clinical Development and Trials
Zosuquidar has been investigated in numerous clinical trials, primarily for hematologic malignancies like Acute Myeloid Leukemia (AML) and Non-Hodgkin's Lymphoma (NHL), as well as solid tumors.
Key Clinical Trial Data
| Trial ID / Phase | Indication | Combination Therapy | Key Findings | Reference(s) |
| ECOG 3999 (Phase III) | Older patients with newly diagnosed AML | Daunorubicin + Cytarabine + Zosuquidar or Placebo | Zosuquidar did not significantly improve overall survival (Median OS: 7.2 vs 9.4 months, p=0.281) or remission rates (51.9% vs 48.9%). The study suggested the presence of P-gp independent resistance mechanisms. | [12][13][14] |
| NCT00046930 | [12][13] | |||
| Phase I/II | Relapsed/Refractory (RR) AML | Gemtuzumab Ozogamicin (GO) + Zosuquidar | Overall remission rate (ORR) of 34%. In P-gp positive patients, median OS was significantly greater than in P-gp negative patients (6.0 vs 1.8 months, p=0.01), suggesting effective targeting in the P-gp+ subgroup. | [15] |
| NCT00233909 | [15] | |||
| Phase I | Advanced Malignancies | Doxorubicin + IV Zosuquidar | Zosuquidar was well-tolerated. Maximal dose was 640 mg/m². It caused a modest decrease in doxorubicin clearance (17-22%). Maximal P-gp inhibition was achieved at doses >500 mg. | [11][16] |
| Phase I | Advanced Malignancies | Doxorubicin + Oral Zosuquidar | Neurotoxicity was dose-limiting. The maximum tolerated dose (MTD) was 300 mg/m² every 12h for 4 days. Zosuquidar did not significantly affect doxorubicin pharmacokinetics. | [6][17] |
| Phase I/II | Non-Hodgkin's Lymphoma | CHOP + Oral Zosuquidar | Zosuquidar (500 mg, 3 doses) was safely administered with CHOP. It did not significantly affect doxorubicin pharmacokinetics but had moderate effects on vincristine pharmacokinetics. | [18] |
| Phase I/II | Older patients with AML | Daunorubicin + Cytarabine + Zosuquidar CIV | Recommended Phase II dose of Zosuquidar is 700 mg/day via 72-hr continuous IV infusion. This regimen was well-tolerated and achieved rapid, sustained P-gp inhibition. In P-gp+ patients, 50% achieved CR or CRp. | [19] |
Experimental Protocols
P-glycoprotein Function Assay (Rhodamine 123 Efflux)
A common method to assess P-gp function ex vivo utilizes the fluorescent substrate Rhodamine 123 (Rh123). This assay was used in clinical trials to confirm target engagement.[5]
Methodology:
-
Cell Isolation: Isolate target cells (e.g., patient-derived leukemic blasts or peripheral blood CD56+ natural killer cells) from samples.
-
Dye Loading: Incubate cells with the P-gp substrate, Rhodamine 123, allowing it to passively enter the cells.
-
Efflux Period: After washing, incubate the cells at 37°C in the presence or absence of a P-gp modulator like Zosuquidar (e.g., 100 nM).[5] A control is often kept at 4°C to inhibit all active transport.
-
Flow Cytometry: Measure the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.
-
Analysis: P-gp function is determined by the difference in Rh123 accumulation. Effective P-gp inhibition by Zosuquidar results in higher intracellular fluorescence (higher MFI) compared to the untreated control, as less Rh123 is effluxed.[5]
In Vitro Chemosensitivity Assay (MTT Assay)
To determine the ability of Zosuquidar to sensitize MDR cells to chemotherapy, a standard cytotoxicity assay such as the MTT assay is employed.
Methodology:
-
Cell Plating: Seed MDR cancer cells (e.g., P388/ADR) in 96-well plates.
-
Drug Treatment: Treat cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with a fixed, non-toxic concentration of Zosuquidar (e.g., 0.1 µM).[1]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[8]
-
MTT Addition: Add MTT reagent to each well and incubate to allow viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a plate reader.
-
Analysis: Calculate the IC₅₀ (concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of Zosuquidar. A significant decrease in the IC₅₀ value indicates reversal of resistance.
Conclusion
This compound is a well-characterized, potent, and specific P-gp inhibitor. While a large Phase III trial in AML did not meet its primary endpoint, subsequent studies, particularly in combination with gemtuzumab ozogamicin, suggest that Zosuquidar can provide a clinical benefit in patient populations with a confirmed P-gp positive phenotype.[12][15] Its favorable pharmacokinetic profile, with minimal impact on the clearance of co-administered chemotherapies like doxorubicin, distinguishes it from earlier-generation MDR modulators.[5][11][18] The extensive preclinical and clinical data available make Zosuquidar a valuable tool for researchers studying P-gp mediated resistance and a continued compound of interest for targeted therapeutic strategies in oncology.
References
- 1. Portico [access.portico.org]
- 2. medkoo.com [medkoo.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. A clinical trial of zosuquidar plus gemtuzumab ozogamicin (GO) in relapsed or refractory acute myeloid leukemia (RR AML): evidence of efficacy based on leukemic blast P-glycoprotein functional phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
Zosuquidar: A Technical Overview of a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Zosuquidar is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in the development of multidrug resistance (MDR) in cancer cells. This document provides a concise technical guide to the core physicochemical properties of Zosuquidar, its mechanism of action, and relevant experimental methodologies.
Core Molecular Data
Zosuquidar has been investigated primarily for its ability to reverse P-gp-mediated drug efflux, thereby restoring the efficacy of conventional chemotherapeutic agents. The fundamental molecular and physical properties of Zosuquidar are summarized below.
| Property | Value (Zosuquidar Free Base) | Value (Zosuquidar Trihydrochloride) |
| Chemical Formula | C32H31F2N3O2[1][2] | C32H31F2N3O2 · 3HCl |
| Molecular Weight | 527.62 g/mol [1] | 636.99 g/mol [3][4] |
| Monoisotopic Mass | 527.238433576 Da[2] | 563.2151113 Da (hydrochloride form)[5] |
| CAS Number | 167354-41-8[1] | 167465-36-3 |
| Synonyms | LY335979, RS 33295-198[1][6] | LY335979 trihydrochloride |
| Inhibition Constant (Ki) | 59 nM to 60 nM for P-glycoprotein[3][4][7][8] | Not applicable |
Mechanism of Action: P-glycoprotein Inhibition
Zosuquidar functions by directly binding to P-glycoprotein, an ATP-dependent efflux pump.[9] In multidrug-resistant cancer cells, P-gp is often overexpressed and actively transports a wide range of cytotoxic drugs out of the cell, thereby reducing their intracellular concentration and therapeutic effect. Zosuquidar competitively inhibits this action, leading to the intracellular accumulation of co-administered anticancer drugs and the restoration of their cytotoxic activity.[1][9]
Zosuquidar's inhibition of P-gp mediated drug efflux.
Experimental Protocols
P-glycoprotein ATPase Activity Assay
A common method to assess the interaction of compounds with P-gp is to measure the protein's ATPase activity.
Methodology:
-
Membrane Preparation: Utilize membranes prepared from cells overexpressing P-gp.
-
Incubation: Incubate the membranes (typically 8-10 µg of protein) in a buffer solution containing ATP and an ATP regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase).[3]
-
Inhibitors and Controls: Include control samples with a known P-gp inhibitor like sodium vanadate to determine the P-gp specific ATPase activity.[3]
-
Test Compound: Add varying concentrations of Zosuquidar to the experimental wells.
-
Reaction and Measurement: The reaction is typically carried out at 37°C. The amount of inorganic phosphate liberated from ATP hydrolysis is then quantified, often using a colorimetric method, with absorbance measured by a microplate reader.[3][4] An increase in ATPase activity is indicative of a P-gp substrate or modulator.
Cellular Cytotoxicity and Reversal of Resistance Assays
These assays determine the ability of Zosuquidar to enhance the cytotoxic effect of chemotherapeutic drugs in MDR cell lines.
Methodology:
-
Cell Culture: Culture both a drug-sensitive parental cell line and its P-gp-overexpressing, multidrug-resistant counterpart.
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) both in the presence and absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 0.1 to 0.5 µM).[3]
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[6][8]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay. The absorbance or luminescence is read using a microplate reader.[3]
-
Data Analysis: Calculate the IC50 (the concentration of drug required to inhibit cell growth by 50%) for the chemotherapeutic agent under both conditions. A significant decrease in the IC50 in the presence of Zosuquidar indicates the reversal of P-gp-mediated resistance.
Workflow for a cytotoxicity and resistance reversal assay.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | P-gp | TargetMol [targetmol.com]
- 5. Zosuquidr.3hcl (ly335979) | C32H32ClF2N3O2 | CID 54612642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biochemical Function of Zosuquidar Trihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zosuquidar trihydrochloride (formerly LY335979) is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer therapeutics. This document provides a comprehensive overview of the biochemical function of Zosuquidar, its mechanism of action, and its role in reversing P-gp-mediated drug resistance. Detailed experimental protocols for key assays and quantitative data on its activity are presented to support further research and development in this area.
Introduction
The efficacy of numerous chemotherapeutic agents is often limited by the development of multidrug resistance (MDR), a phenomenon where cancer cells exhibit cross-resistance to a broad range of structurally and functionally diverse anticancer drugs.[1] A primary mechanism underlying MDR is the overexpression of the P-glycoprotein (P-gp) transporter, encoded by the MDR1 (ABCB1) gene.[1] P-gp functions as an ATP-dependent efflux pump, actively extruding cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic effect.[1][2]
This compound has emerged as a highly selective and potent modulator of P-gp.[3][4] Unlike earlier generations of P-gp inhibitors, Zosuquidar exhibits high specificity for P-gp with minimal inhibition of other ABC transporters like MRP1 and BCRP, and it does not significantly impact the pharmacokinetics of co-administered P-gp substrates at clinically relevant concentrations.[3][4][5] This makes it a valuable tool for studying P-gp function and a potential agent for overcoming MDR in clinical settings.
Mechanism of Action
Zosuquidar functions by directly inhibiting the efflux activity of P-glycoprotein.[2] It is a non-competitive inhibitor, meaning it does not compete with the substrate for binding to the same site on the transporter. Instead, it is believed to bind to a distinct site on P-gp, inducing a conformational change that locks the transporter in a state where it can no longer effectively bind to or hydrolyze ATP, which is essential for the energy-dependent efflux of substrates.[2][6] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in P-gp-expressing cells, thereby restoring their cytotoxic efficacy.
dot
Quantitative Data
The potency of Zosuquidar has been characterized across various in vitro models. Key quantitative metrics are summarized below.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 59 nM | Cell-free assay | [7][8] |
| IC50 | 0.05888 µM | CCRF-CEM/VCR1000 (P-gp-mediated efflux inhibition) | [7] |
| 6 µM - 16 µM | Cytotoxicity in various drug-sensitive and MDR cell lines (Zosuquidar alone) | [7][8] | |
| 417 ± 126 nM | Calcein-AM assay (conventional serial dilution) | [9] | |
| 6.56 ± 1.92 nM | Calcein-AM assay (spike method) | [9] |
Impact on Cellular Signaling Pathways
The primary biochemical function of Zosuquidar is the direct inhibition of P-gp. However, this action has significant downstream consequences on cellular signaling, primarily by potentiating the effects of chemotherapeutic agents that are P-gp substrates.
Potentiation of Apoptosis
By preventing the efflux of cytotoxic drugs, Zosuquidar restores their ability to induce apoptosis. P-gp overexpression has been linked to the inhibition of caspase-dependent apoptotic pathways.[2][7] Inhibition of P-gp by Zosuquidar allows for the intracellular accumulation of chemotherapeutic agents, which can then trigger the intrinsic or extrinsic apoptotic cascades, often involving the activation of caspases such as caspase-3.[2][7]
dot
Autophagic Degradation of PD-L1
Recent studies have unveiled a novel function of Zosuquidar in modulating the immune checkpoint protein PD-L1. Zosuquidar has been shown to induce the autophagic degradation of PD-L1 by enhancing the interaction between P-gp (ABCB1) and PD-L1, leading to the retention of PD-L1 in the endoplasmic reticulum and its subsequent degradation. This suggests a potential role for Zosuquidar in cancer immunotherapy.
Experimental Protocols
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.[7]
Methodology:
-
Prepare membranes from P-gp-expressing cells (8-10 µg of protein per well).
-
Incubate the membranes in a 96-well plate in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).
-
Include test concentrations of Zosuquidar.
-
For control wells, add 1 mM sodium vanadate to determine the P-gp-specific ATPase activity.
-
Incubate the plate for 90 minutes at 37°C.
-
Stop the reaction and measure the liberation of inorganic phosphate using a colorimetric method (e.g., molybdate-based assay).
-
Read the absorbance at 690 nm.
-
Calculate the amount of phosphate formed using a phosphate standard curve.
dot
Cytotoxicity (MTT) Assay
This assay determines the effect of Zosuquidar on the cytotoxicity of chemotherapeutic agents in MDR cell lines.
Methodology:
-
Seed cells in logarithmic growth phase into 96-well plates.
-
For adherent cells like MCF-7/ADR, allow them to attach for 24 hours.[7]
-
Add the chemotherapeutic agent with or without various concentrations of Zosuquidar (e.g., 0.05 to 5 µM).[7]
-
Culture the cells for 72 hours.[7]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Pellet the cells by centrifugation.
-
Carefully remove 70 µL of the medium and add 100 µL of a solubilization solution (e.g., 2-propanol/0.04 N HCl).[7]
-
Resuspend the cells until the formazan crystals are fully dissolved.
-
Read the absorbance on a microplate reader at a test wavelength of 570 nm and a reference wavelength of 630 nm.[7]
Drug Transport Assay (Rhodamine 123 Efflux)
This assay measures the ability of Zosuquidar to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123.
Methodology:
-
Harvest peripheral blood mononuclear cells (or other P-gp-expressing cells).
-
Incubate the cells with rhodamine 123 dye to allow for cellular uptake.
-
Wash the cells to remove extracellular dye.
-
Incubate the cells in the presence or absence of Zosuquidar for a specified time (e.g., 90 minutes) at 37°C to allow for efflux.[3]
-
Analyze the intracellular fluorescence of rhodamine 123 using flow cytometry.
-
Increased rhodamine retention in the presence of Zosuquidar indicates inhibition of P-gp function.[3][10]
Conclusion
This compound is a powerful and specific inhibitor of P-glycoprotein, a key driver of multidrug resistance in cancer. Its biochemical function is centered on the direct, non-competitive inhibition of P-gp's ATP-dependent efflux activity, leading to the intracellular accumulation of chemotherapeutic drugs and the restoration of their cytotoxic effects. The ability of Zosuquidar to sensitize MDR cells to apoptosis-inducing agents, and its newly discovered role in promoting the degradation of the immune checkpoint protein PD-L1, highlight its potential as both a research tool and a therapeutic agent. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Zosuquidar.
References
- 1. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 10. P-glycoprotein plays a drug-efflux-independent role in augmenting cell survival in acute myeloblastic leukemia and is associated with modulation of a sphingomyelin-ceramide apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zosuquidar Trihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays designed to characterize the activity of Zosuquidar trihydrochloride, a potent and specific inhibitor of P-glycoprotein (P-gp, ABCB1). The following protocols are intended to guide researchers in assessing the efficacy of Zosuquidar in overcoming P-gp-mediated multidrug resistance (MDR).
Introduction
This compound is a third-generation P-gp inhibitor that has been extensively studied for its ability to reverse multidrug resistance in cancer cells.[1] P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. Zosuquidar competitively inhibits P-gp, restoring the sensitivity of MDR cells to cytotoxic drugs.[2][3] This document outlines key in vitro assays to evaluate the inhibitory and chemosensitizing effects of Zosuquidar.
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro activity.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay Type | Reference |
| Kᵢ | 60 nM | Cell-free P-gp binding assay | [2] |
| IC₅₀ | 6.7 - 20 nM | Rhodamine 123/Daunorubicin accumulation in HL60/VCR cells | [4] |
| IC₅₀ | 6.56 ± 1.92 nM | Calcein-AM assay (spike method) | [5] |
| IC₅₀ | 417 ± 126 nM | Calcein-AM assay (conventional serial dilution) | [5] |
Table 2: Chemosensitizing Activity of this compound
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration | Effect | Reference |
| CEM/VLB100 | Vinblastine, Doxorubicin, Etoposide, Paclitaxel | 0.1 µM | Fully restored sensitivity | [6] |
| P388/ADR, MCF7/ADR, 2780AD | Various oncolytics | 0.1 - 0.5 µM | Completely reversed resistance | [2] |
| K562/DOX, HL60/DNR | Various oncolytics | Not specified | Significantly restored drug sensitivity | [2] |
| Primary AML blasts | Anthracyclines, Gemtuzumab ozogamicin | Not specified | Enhanced cytotoxicity | [3] |
Table 3: Cytotoxicity of this compound as a Single Agent
| Cell Lines | IC₅₀ Range | Reference |
| Drug-sensitive and MDR cell lines | 6 µM - 16 µM | [2] |
Experimental Protocols
P-glycoprotein Inhibition Assay: Calcein-AM Retention
This assay measures the ability of Zosuquidar to inhibit the efflux of the fluorescent substrate Calcein-AM from P-gp-expressing cells.
Materials:
-
P-gp-expressing cells (e.g., MDCKII-MDR1, Caco-2) and parental control cells.[5]
-
Calcein-AM stock solution (1 mM in DMSO).
-
This compound.
-
Assay buffer (e.g., HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Seed P-gp-expressing and parental cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of Zosuquidar in assay buffer.
-
Remove culture medium from the cells and wash with assay buffer.
-
Add the Zosuquidar dilutions to the cells and incubate for 30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.1 µM to all wells.[7]
-
Incubate for 30-60 minutes at 37°C.
-
Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Calculate the increase in fluorescence in the presence of Zosuquidar compared to the vehicle control.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of Zosuquidar on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-containing membrane vesicles.
-
Assay Buffer A (composition not fully specified, but contains 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA).[2]
-
ATP (3 mM).[2]
-
ATP regenerating system (5 mM phosphoenolpyruvate, 3.6 units/mL pyruvate kinase).[2]
-
Sodium vanadate (1 mM).[2]
-
This compound.
-
Phosphate detection reagent.
-
96-well plate.
-
Microplate reader.
Protocol:
-
Incubate P-gp-containing membranes (8-10 µg protein) in a 96-well plate.[2]
-
Add Assay Buffer A, the ATP regenerating system, and various concentrations of Zosuquidar.
-
To determine P-gp specific ATPase activity, include control wells with and without 1 mM sodium vanadate (a P-gp ATPase inhibitor).[2]
-
Initiate the reaction by adding 3 mM ATP.
-
Incubate the plate for 90 minutes at 37°C.[2]
-
Stop the reaction and add the phosphate detection solution.
-
After 3 minutes, measure the absorbance at 690 nm.[2]
-
The P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.[2]
-
Calculate the amount of phosphate liberated using a phosphate standard curve.[2]
Chemosensitization Assay (MTT Assay)
This assay determines the ability of Zosuquidar to sensitize MDR cancer cells to chemotherapeutic agents.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental drug-sensitive cell line (e.g., MCF-7).[2]
-
Chemotherapeutic agent (e.g., Doxorubicin).
-
This compound.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).[2]
-
Solubilization solution (e.g., 2-propanol/0.04 N HCl).[2]
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 0.1 to 0.5 µM).[2] For some cell lines, a 24-hour pre-incubation with Zosuquidar may be performed.[2]
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Centrifuge the plates to pellet the cells and carefully remove 70 µL of the medium.[2]
-
Add 100 µL of the solubilization solution to each well and resuspend the formazan crystals.[2]
-
Read the absorbance on a microplate reader at a test wavelength of 570 nm and a reference wavelength of 630 nm.[2]
-
Calculate the IC₅₀ values for the chemotherapeutic agent with and without Zosuquidar and determine the Resistance Modifying Factor (RMF) as the ratio of IC₅₀ in the absence versus the presence of the modulator.[8]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Zosuquidar in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Zosuquidar, a potent and selective P-glycoprotein (P-gp) inhibitor, in mouse models. The following protocols and data are intended to assist in the design and execution of preclinical studies aimed at overcoming multidrug resistance, enhancing drug delivery to target tissues, and investigating novel therapeutic applications of Zosuquidar.
Overview and Mechanism of Action
Zosuquidar is a third-generation, non-competitive inhibitor of P-glycoprotein (ABCB1), an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer and limits the penetration of various drugs into tissues such as the brain.[1][2] By inhibiting P-gp, Zosuquidar can increase the intracellular concentration of co-administered chemotherapeutic agents in resistant tumor cells, thereby restoring their cytotoxic efficacy.[3][4] Recent studies also suggest a role for Zosuquidar in cancer immunotherapy through the downregulation of PD-L1 expression.
Signaling Pathway: P-glycoprotein Inhibition by Zosuquidar
Caption: Zosuquidar non-competitively inhibits the P-gp efflux pump, preventing the expulsion of substrate drugs and increasing their intracellular accumulation.
Quantitative Data Summary
The following tables summarize the dosages, routes of administration, and observed effects of Zosuquidar in various mouse model studies.
Table 1: Zosuquidar Monotherapy and in Combination with Chemotherapeutic Agents
| Mouse Model | Zosuquidar Dose | Route of Administration | Frequency | Co-administered Agent | Key Findings |
| P388/ADR Murine Leukemia | 1, 3, 10, 30 mg/kg | Intraperitoneal (IP) | Once daily for 5 days | Doxorubicin (1 mg/kg) | Significantly increased survival compared to Doxorubicin alone.[5] |
| Wild-type Mice | 25, 80 mg/kg | Oral (PO) | 1 hour before Paclitaxel | Paclitaxel (i.v.) | Increased paclitaxel levels in the brain by 3.5-fold and 5-fold, respectively.[6] |
| Wild-type Mice | 20 mg/kg | Intravenous (IV) | 10 minutes before Paclitaxel | Paclitaxel (i.v.) | Increased paclitaxel levels in the brain by 5.6-fold.[6] |
| Nude Mice with NCI-H292 Xenografts | 90 mg/kg | Oral (PO) | Daily for 10 days | None | Remarkably decreased the expression of PD-L1 in tumors. |
| BALB/c Mice with CT26 Tumors | 90 mg/kg | Intragastric | Daily for 10 days | None / Anti-PD-1 | Suppressed tumor growth and reduced PD-L1 expression. |
| Male and Female Mice | 30 mg/kg | Intraperitoneal (IP) | Single dose | Talinolol (20 mg/kg) | Increased plasma and liver concentrations of talinolol. |
Experimental Protocols
Formulation of Zosuquidar for In Vivo Administration
Note: Zosuquidar is unstable in solution; it is recommended to prepare fresh formulations for each experiment.
3.1.1. Formulation for Intraperitoneal (IP) or Intravenous (IV) Administration
This formulation is suitable for achieving a clear solution for parenteral administration.
-
Materials:
-
Zosuquidar trihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Protocol:
-
Prepare a stock solution of Zosuquidar in DMSO.
-
In a sterile tube, add the required volume of the Zosuquidar stock solution.
-
Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the solution thoroughly between the addition of each solvent to ensure a clear and homogenous solution.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
The final solution should be clear before administration. This protocol can achieve a Zosuquidar concentration of at least 5 mg/mL.
-
3.1.2. Formulation for Oral Gavage (PO)
This protocol is for preparing a homogenous suspension for oral administration.
-
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in water)
-
-
Protocol:
-
Weigh the required amount of Zosuquidar.
-
Add the Zosuquidar powder to the appropriate volume of the CMC-Na solution.
-
Vortex or stir the mixture until a homogenous suspension is achieved. For example, to prepare a 5 mg/mL suspension, add 5 mg of Zosuquidar to 1 mL of CMC-Na solution.[1]
-
General Procedure for In Vivo Administration in Mice
The following diagram outlines a general workflow for a typical in vivo study involving Zosuquidar.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I study of the multidrug resistance inhibitor zosuquidar administered in combination with vinorelbine in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Zosuquidar to Potentiate Paclitaxel Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a cornerstone of chemotherapy for a multitude of cancers; however, its efficacy is frequently compromised by the development of multidrug resistance (MDR). A primary driver of this resistance is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively expels paclitaxel from cancer cells, thereby reducing its intracellular concentration and cytotoxic effect. Zosuquidar (LY335979) is a potent and specific third-generation inhibitor of P-gp.[1][2][3] Co-administration of Zosuquidar with paclitaxel presents a promising strategy to circumvent P-gp-mediated resistance and restore sensitivity to this critical chemotherapeutic agent.
These application notes provide detailed protocols and compiled data for researchers investigating the synergistic effects of Zosuquidar and paclitaxel in cancer cell lines.
Mechanism of Action
Zosuquidar functions as a non-competitive inhibitor of P-glycoprotein, binding with high affinity (Ki of 59-60 nM) to the transporter.[1][2] This binding event obstructs the efflux of P-gp substrates, including paclitaxel, leading to their intracellular accumulation and enhanced cytotoxic activity in MDR cancer cells.[4] Zosuquidar is highly specific for P-gp and does not significantly inhibit other ATP-binding cassette (ABC) transporters like MRP1 or BCRP at concentrations effective for P-gp modulation.[3][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Zosuquidar in combination with paclitaxel and other chemotherapeutic agents across various cancer cell lines.
Table 1: Zosuquidar and Paclitaxel Combination Efficacy
| Cell Line | Cancer Type | Zosuquidar Concentration (µM) | Effect on Paclitaxel IC50 | Reference |
| SW-620/AD300 | Colon Adenocarcinoma | 2 | 4.23-fold reduction | [2] |
| OVCAR8 PTX R | Ovarian Carcinoma | Not specified, used with Verapamil (another P-gp inhibitor) | Re-acquired Paclitaxel sensitivity | [6] |
| MCF-7/TAX | Breast Cancer | Not specified, P-gp overexpression noted | Implied potentiation due to P-gp inhibition | [7][8] |
Table 2: Cytotoxicity of Zosuquidar as a Single Agent
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| CCRF-CEM | Leukemia | 6 | 72 | [2] |
| CEM/VLB100 | Leukemia | 7 | 72 | [2] |
| P388 | Leukemia | 15 | 72 | [2] |
| P388/ADR | Leukemia | 8 | 72 | [2] |
| MCF7 | Breast Cancer | 7 | 72 | [2] |
| MCF7/ADR | Breast Cancer | 15 | 72 | [2] |
| 2780 | Ovarian Cancer | 11 | 72 | [2] |
| 2780AD | Ovarian Cancer | 16 | 72 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence and absence of Zosuquidar.
Materials:
-
Cancer cell lines (e.g., paclitaxel-resistant and sensitive parental lines)
-
Complete cell culture medium
-
Paclitaxel stock solution (in DMSO)
-
Zosuquidar stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of paclitaxel in complete culture medium.
-
Prepare a fixed, non-toxic concentration of Zosuquidar in complete culture medium (e.g., 0.3 µM - 2 µM).[2] A dose-response curve for Zosuquidar alone should be performed initially to determine a non-toxic concentration.
-
Remove the overnight culture medium from the cells.
-
Add 100 µL of medium containing the paclitaxel dilutions with or without the fixed concentration of Zosuquidar to the respective wells. Include wells with Zosuquidar alone and untreated control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[2]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by paclitaxel with and without Zosuquidar.
Materials:
-
Cancer cell lines
-
6-well plates
-
Paclitaxel
-
Zosuquidar
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with paclitaxel at its IC50 concentration (determined from the cell viability assay) in the presence or absence of a fixed, non-toxic concentration of Zosuquidar.
-
Include untreated control cells and cells treated with Zosuquidar alone.
-
Incubate for 24 to 48 hours.[10]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.[10]
-
Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
This protocol assesses the functional inhibition of P-gp by Zosuquidar.
Materials:
-
Cancer cell lines (P-gp overexpressing and parental)
-
Rhodamine 123 (a P-gp substrate)
-
Zosuquidar
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest cells and resuspend them in culture medium.
-
Pre-incubate the cells with a non-toxic concentration of Zosuquidar (e.g., 100 nM) or a vehicle control for 30-60 minutes at 37°C.[5]
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30-60 minutes at 37°C.
-
Wash the cells twice with cold PBS to remove extracellular dye.
-
Resuspend the cells in cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. An increase in fluorescence in Zosuquidar-treated cells compared to control cells indicates inhibition of P-gp efflux.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of paclitaxel-resistant breast cancer cell line and nude mice models, and underlying multidrug resistance mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Resistance Mechanisms in Vitro and in Vivo -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zosuquidar in Chemosensitivity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of chemosensitivity assays using Zosuquidar, a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1). The provided protocols and data will enable researchers to effectively evaluate the potential of Zosuquidar to reverse P-gp-mediated multidrug resistance (MDR) in cancer cells.
Introduction
P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer types, leading to the expulsion of a wide range of chemotherapeutic agents and contributing significantly to MDR.[1][2] Zosuquidar is a potent modulator of P-gp, competitively inhibiting its function with a Ki of approximately 59-60 nM in cell-free assays.[3][4] By blocking the efflux of cytotoxic drugs, Zosuquidar can restore their intracellular concentration and, consequently, their therapeutic efficacy in resistant cancer cells.[1][5] These protocols detail the in vitro methods to assess the chemosensitizing effect of Zosuquidar.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Zosuquidar in various cancer cell lines. Zosuquidar's ability to reverse resistance is demonstrated by the reduction in the IC50 value of the chemotherapeutic agent in the presence of the inhibitor.
Table 1: In Vitro Cytotoxicity of Zosuquidar Alone
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| CCRF-CEM | Leukemia | 6 | 72 |
| CEM/VLB100 | Leukemia (MDR) | 7 | 72 |
| P388 | Leukemia | 15 | 72 |
| P388/ADR | Leukemia (MDR) | 8 | 72 |
| MCF7 | Breast Cancer | 7 | 72 |
| MCF7/ADR | Breast Cancer (MDR) | 15 | 72 |
| 2780 | Ovarian Cancer | 11 | 72 |
| 2780AD | Ovarian Cancer (MDR) | 16 | 72 |
| UCLA-P3 | Lung Cancer | >5 | 72 |
| UCLA-P3.003VLB | Lung Cancer (MDR) | >5 | 72 |
Table 2: Chemosensitizing Effect of Zosuquidar in Combination with Daunorubicin (DNR)
| Cell Line | P-gp Activity | DNR IC50 (µM) | DNR IC50 + 0.3 µM Zosuquidar (µM) | Fold-Change in Sensitivity |
| K562/DOX | High | >50 | 1.1 ± 0.4 | >45.5 |
| HL60/DNR | High | 25.5 ± 3.5 | 1.5 ± 0.5 | 17.0 |
| K562/HHT40 | Moderate | 2.5 ± 0.7 | 0.4 ± 0.1 | 6.3 |
| K562/HHT90 | Moderate | 4.8 ± 0.9 | 0.5 ± 0.2 | 9.6 |
Data sourced from[5]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Chemosensitivity Assay)
This protocol utilizes the MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay to determine cell viability following treatment with a chemotherapeutic agent in the presence or absence of Zosuquidar.
Materials:
-
Cancer cell lines (drug-sensitive parental line and its drug-resistant, P-gp-expressing counterpart)
-
Complete cell culture medium
-
Zosuquidar (stock solution prepared in DMSO)
-
Chemotherapeutic agent of interest (e.g., Doxorubicin, Paclitaxel, Daunorubicin)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent in complete cell culture medium. For each concentration of the chemotherapeutic agent, prepare two sets of wells: one with the chemotherapeutic agent alone and one with the chemotherapeutic agent plus a fixed, non-toxic concentration of Zosuquidar (e.g., 0.3 µM).[5] It is recommended to pre-incubate cells with Zosuquidar for 2 to 4 hours before adding the chemotherapeutic agent.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with untreated cells (vehicle control) and cells treated with Zosuquidar alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4][5]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
-
Calculate the fold-reversal of resistance by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of Zosuquidar.
-
Protocol 2: P-glycoprotein Functional Assay (Rhodamine 123 or DiOC2(3) Efflux Assay)
This flow cytometry-based assay measures the ability of Zosuquidar to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 or DiOC2(3), from cancer cells.
Materials:
-
Cancer cell lines (P-gp expressing)
-
Complete cell culture medium
-
Zosuquidar
-
Rhodamine 123 or DiOC2(3) (fluorescent P-gp substrate)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.[5]
-
Zosuquidar Incubation: Aliquot the cell suspension into flow cytometry tubes. To one set of tubes, add Zosuquidar to a final concentration of 0.3 µM.[5] To another set, add the vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 or DiOC2(3) (e.g., 25 nM DiOC2(3)) to all tubes and incubate for another 30 minutes at 37°C in the dark.[5]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular fluorescence.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and acquire the fluorescence intensity of the cell population using a flow cytometer.
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of the cells treated with the fluorescent substrate alone to those co-incubated with Zosuquidar.
-
An increase in MFI in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux and intracellular accumulation of the fluorescent substrate.
-
Visualizations
Caption: Zosuquidar blocks P-gp, preventing drug efflux and increasing intracellular drug levels.
Caption: Workflow of an in vitro chemosensitivity assay using Zosuquidar.
Caption: Zosuquidar restores chemosensitivity by inhibiting P-gp-mediated drug efflux.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Rhodamine 123 Efflux Assay with Zosuquidar
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in the disposition of various xenobiotics, including therapeutic drugs.[1] Overexpression of P-gp in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[2][3] Therefore, the identification and characterization of P-gp inhibitors are of great interest in drug development.
The Rhodamine 123 efflux assay is a widely used in vitro method to assess P-gp function.[4][5] Rhodamine 123, a fluorescent dye, is a substrate of P-gp.[6] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence.[7] P-gp inhibitors block this efflux, leading to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[4]
Zosuquidar (LY335979) is a potent and specific third-generation P-gp inhibitor.[3][8][9] It competitively inhibits P-gp with a high affinity, thereby reversing P-gp-mediated drug resistance.[8][10] These application notes provide a detailed protocol for performing a Rhodamine 123 efflux assay using Zosuquidar as a reference inhibitor to characterize the P-gp inhibitory potential of test compounds.
Mechanism of Action
P-gp is an ATP-dependent efflux pump that transports a wide range of substrates out of the cell.[11][12] This process is fueled by the hydrolysis of ATP. Rhodamine 123 enters the cell and accumulates in the mitochondria. In P-gp overexpressing cells, it is recognized as a substrate and actively transported out of the cell, maintaining low intracellular fluorescence. Zosuquidar acts as a competitive inhibitor, binding to P-gp and preventing the efflux of Rhodamine 123.[8] This leads to an increase in intracellular fluorescence, which can be quantified to determine the inhibitory activity of a test compound.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. glpbio.com [glpbio.com]
- 12. P-glycoprotein - Wikipedia [en.wikipedia.org]
Zosuquidar for P-glycoprotein (P-gp) Inhibition in Blood-Brain Barrier Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (LY335979) is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux transporter.[1][2] P-gp is highly expressed at the blood-brain barrier (BBB), where it significantly restricts the entry of a wide range of xenobiotics, including many therapeutic drugs, into the central nervous system (CNS). This presents a major challenge in the development of treatments for CNS disorders. By inhibiting P-gp, zosuquidar can enhance the brain penetration of P-gp substrate drugs, offering a promising strategy to improve their efficacy in the CNS. These application notes provide detailed protocols for utilizing zosuquidar in both in vitro and in vivo BBB models to investigate and overcome P-gp-mediated drug efflux. Zosuquidar has a high affinity for P-gp, with a Ki of 59-60 nM.[3] While highly specific for P-gp, it is important to note that at higher concentrations (≥ 5 µM), zosuquidar may weakly inhibit organic cation transporters (OCTs).[1] Therefore, for selective P-gp inhibition, it is recommended to use zosuquidar at concentrations below 1 µM in experimental assays.[1]
Data Presentation
Table 1: In Vitro P-gp Inhibitory Activity of Zosuquidar
| Cell Line | Assay Type | Substrate | IC50 of Zosuquidar | Reference |
| MDCKII-MDR1 | Calcein-AM Assay | Calcein-AM | 6.56 ± 1.92 nM | [4] |
| Caco-2 | Calcein-AM Assay | Calcein-AM | 417 ± 126 nM | [4] |
| HL60/VCR | Drug Resistance Reversal | Vincristine | 1.2 nM | [2] |
Table 2: Effect of Zosuquidar on the Apparent Permeability (Papp) of P-gp Substrates in In Vitro BBB Models
| Cell Model | P-gp Substrate | Zosuquidar Concentration | Direction | Papp (cm/s) | Efflux Ratio (ER) | Fold Change in ER | Reference |
| Caco-2 | Etoposide (50 µM) | 0 µM | B to A | - | 5.3 | - | [4] |
| Caco-2 | Etoposide (50 µM) | 2.5 µM | B to A | - | 1.2 | 4.4 | [4] |
| MDCKII-MDR1 | Etoposide (50 µM) | 0 µM | B to A | - | >50 | - | [4] |
| MDCKII-MDR1 | Etoposide (50 µM) | 2.5 µM | B to A | - | 1.5 | >33 | [4] |
Table 3: In Vivo Effects of Zosuquidar on Brain Penetration of P-gp Substrates
| Animal Model | P-gp Substrate (Dose) | Zosuquidar Dose & Route | Effect on Brain Concentration | Reference |
| Wild-type Mice | Paclitaxel (i.v.) | 25 mg/kg (oral) | 3.5-fold increase | |
| Wild-type Mice | Paclitaxel (i.v.) | 80 mg/kg (oral) | 5-fold increase | |
| Wild-type Mice | Paclitaxel (i.v.) | 20 mg/kg (i.v., 10 min prior) | 5.6-fold increase | |
| Cynomolgus Monkeys | Nelfinavir (6 mg/kg, i.v.) | Co-administration | 146-fold increase |
Signaling Pathways and Mechanisms
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay Using Transwell System
This protocol details the assessment of P-gp inhibition by zosuquidar in an in vitro BBB model, such as Caco-2 or MDCKII-MDR1 cells, cultured on Transwell inserts.
Materials:
-
Caco-2 or MDCKII-MDR1 cells
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
P-gp substrate drug of interest
-
Zosuquidar
-
Analytical standards for the substrate drug and zosuquidar
-
LC-MS/MS or other suitable analytical instrument
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 or MDCKII-MDR1 cells onto the apical side of the Transwell inserts at a suitable density (e.g., 6 x 10^4 cells/cm²).
-
Culture the cells for the required duration to form a confluent monolayer with stable transendothelial electrical resistance (TEER). Monitor TEER to assess barrier integrity. TEER values of >200 Ω·cm² are generally considered acceptable.
-
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of zosuquidar in a suitable solvent (e.g., DMSO).
-
Prepare dosing solutions of the P-gp substrate drug in transport buffer with and without various concentrations of zosuquidar. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting cell viability. A typical concentration range for zosuquidar is 1 nM to 10 µM.
-
-
Permeability Assay (Bidirectional Transport):
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the P-gp substrate and zosuquidar (or vehicle) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
At the same time points, collect samples from the apical chamber and replace with fresh buffer.
-
-
-
Sample Analysis:
-
Analyze the concentration of the P-gp substrate drug in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the Transwell membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
An ER significantly greater than 2 is indicative of active efflux.
-
Determine the IC50 of zosuquidar for the inhibition of P-gp-mediated transport by plotting the percentage of inhibition against the logarithm of zosuquidar concentration.
-
Protocol 2: In Vivo Microdialysis for Assessing Brain Penetration
This protocol describes the use of in vivo microdialysis in rodents to measure the unbound drug concentrations in the brain and blood following systemic administration of a P-gp substrate with and without zosuquidar.
Materials:
-
Rodents (e.g., rats, mice)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
P-gp substrate drug of interest
-
Zosuquidar
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Surgical Implantation of Microdialysis Probes:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., striatum, hippocampus).
-
Insert a microdialysis probe through the guide cannula.
-
Implant a second microdialysis probe or a catheter into a blood vessel (e.g., jugular vein) for blood sampling.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Perfuse the brain and blood probes with aCSF at a low flow rate (e.g., 0.5-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer zosuquidar (e.g., 20 mg/kg, i.v.) or vehicle. The timing of zosuquidar administration relative to the substrate is critical and should be optimized.[4]
-
After a pre-determined time (e.g., 10 minutes), administer the P-gp substrate drug.
-
Collect dialysate samples from both brain and blood probes at regular intervals for several hours.
-
-
Sample Analysis:
-
Analyze the concentration of the unbound P-gp substrate in the dialysate samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the unbound drug concentration in the brain and blood versus time.
-
Calculate the area under the concentration-time curve (AUC) for both brain and blood.
-
Determine the brain-to-blood unbound concentration ratio (Kp,uu):
-
Kp,uu = AUC_brain / AUC_blood
-
-
Compare the Kp,uu values in animals treated with zosuquidar to those in the vehicle-treated group to quantify the effect of P-gp inhibition on brain penetration.
-
Protocol 3: Positron Emission Tomography (PET) Imaging
This protocol outlines the use of PET imaging to non-invasively visualize and quantify the effect of zosuquidar on the brain uptake of a radiolabeled P-gp substrate.
Materials:
-
PET scanner
-
Animal model (e.g., non-human primate, rodent)
-
Radiolabeled P-gp substrate (e.g., [11C]-verapamil)
-
Zosuquidar
-
Anesthesia
-
Blood sampling equipment
Procedure:
-
Animal Preparation:
-
Fast the animal overnight.
-
Anesthetize the animal and place it in the PET scanner.
-
Obtain a transmission scan for attenuation correction.
-
-
Baseline PET Scan:
-
Inject the radiolabeled P-gp substrate intravenously as a bolus.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Collect arterial blood samples throughout the scan to measure the input function.
-
-
Zosuquidar Administration and Second PET Scan:
-
Administer zosuquidar intravenously.
-
After a suitable interval to allow for P-gp inhibition, perform a second PET scan with the same radiolabeled P-gp substrate.
-
Acquire dynamic PET data and arterial blood samples as in the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on the brain images.
-
Generate time-activity curves (TACs) for the brain ROIs.
-
Analyze the TACs using appropriate pharmacokinetic modeling (e.g., two-tissue compartment model) to estimate the volume of distribution (VT) of the radiotracer in the brain.
-
-
Data Interpretation:
-
Compare the VT values before and after zosuquidar administration. An increase in VT indicates increased brain penetration of the P-gp substrate due to P-gp inhibition.
-
References
Zosuquidar Trihydrochloride: Application Notes on Solubility and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Zosuquidar Trihydrochloride in Dimethyl Sulfoxide (DMSO) and aqueous buffers. This document also includes comprehensive experimental protocols for the preparation of Zosuquidar solutions and its application in in vitro studies targeting P-glycoprotein (P-gp) mediated multidrug resistance.
Introduction
This compound (also known as LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp/MDR1), an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells.[1][2][3][4][5] By inhibiting P-gp, Zosuquidar can restore the sensitivity of resistant cancer cells to various chemotherapeutic agents.[5][6] Accurate preparation of Zosuquidar solutions is critical for reliable experimental outcomes.
Solubility Data
The solubility of this compound varies significantly between organic solvents and aqueous buffers. The following tables summarize the available quantitative solubility data.
Table 1: Solubility in Organic Solvents
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| DMSO | ~10[7] | 50[8] | Sonication is recommended to aid dissolution.[9] Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[10] |
| DMSO | 80.83[9] | 126.89[9] | |
| DMSO | 100[10][11] | 156.98[10][11] | |
| DMSO | 127[10] | 199.37[10] | |
| Ethanol | ~10[7] | - | |
| Dimethyl formamide | ~10[7] | - | |
| Methanol | Slightly Soluble[12] | - |
Table 2: Solubility in Aqueous Solutions
| Solvent System | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Water | 28[11] | 43.95[11] | Described as sparingly soluble.[7] |
| Water | 5[13] | 7.85[13] | |
| Water | Not Soluble[6] | - | |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.33[7] | - | Recommended method for aqueous solutions is to first dissolve in ethanol.[7] Aqueous solutions are not recommended for storage for more than one day.[7] |
Note: The molecular weight of this compound is 636.99 g/mol .[8][9] Variations in reported solubility may be due to differences in product purity, hydration state, and experimental conditions such as temperature and sonication.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, use 6.37 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the solid.
-
Vortex the solution vigorously to dissolve the compound.
-
If necessary, sonicate the solution for a short period to ensure complete dissolution.[9]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[9]
Caption: Workflow for preparing this compound stock solution in DMSO.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
This protocol details the preparation of a working solution of this compound in an aqueous buffer, such as PBS, by intermediate dissolution in ethanol.
Materials:
-
This compound stock solution in ethanol (e.g., 10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile tubes
Procedure:
-
Thaw the this compound stock solution in ethanol at room temperature.
-
To achieve a final concentration of approximately 0.33 mg/mL, dilute the 10 mg/mL ethanol stock solution with PBS (pH 7.2) at a 1:29 ratio (e.g., 10 µL of stock into 290 µL of PBS).
-
Vortex the solution gently to mix.
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[7]
Mechanism of Action: P-glycoprotein Inhibition
Zosuquidar is a highly potent and specific inhibitor of P-glycoprotein.[14][15][16] P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively efflux a wide range of substrates, including many chemotherapeutic drugs, out of the cell.[1] This efflux mechanism reduces the intracellular concentration of the drug, leading to multidrug resistance. Zosuquidar binds to P-gp, competitively inhibiting the binding of P-gp substrates without itself being transported.[5] This inhibition restores the intracellular accumulation and efficacy of co-administered chemotherapeutic agents in P-gp-expressing cancer cells.
Caption: Zosuquidar inhibits P-gp mediated drug efflux, increasing intracellular drug concentration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Portico [access.portico.org]
- 6. medkoo.com [medkoo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | Multidrug Transporter Inhibitors: R&D Systems [rndsystems.com]
- 9. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ZOSUQUIDAR TRIHYSROCHLORIDE | 167465-36-3 [amp.chemicalbook.com]
- 13. medkoo.com [medkoo.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Zosuquidar Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Zosuquidar cytotoxicity assays. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Zosuquidar and how does it work?
Zosuquidar is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1).[1][2][3] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. Zosuquidar works by binding to P-gp and inhibiting its function, thereby increasing the intracellular concentration and enhancing the cytotoxicity of co-administered anticancer drugs in P-gp-expressing cells.[4] Its inhibitory constant (Ki) is approximately 59-60 nM.[1][2][5]
Q2: At what concentration should I use Zosuquidar in my cytotoxicity assay?
The optimal concentration of Zosuquidar depends on the specific cell line and the expression level of P-gp. However, based on published studies, a concentration range of 0.1 µM to 1 µM is typically effective for sensitizing MDR cells to chemotherapeutic agents.[1][4] It is crucial to determine the non-toxic concentration of Zosuquidar in your specific cell line by running a dose-response curve for Zosuquidar alone.
Q3: What are some common cytotoxicity assays used with Zosuquidar?
Commonly used cytotoxicity assays include MTT, XTT, MTS, and LDH release assays.[1][6] The choice of assay depends on the experimental setup and the cell type. It is recommended to use a well-established and validated method for assessing cell viability.
Q4: How long should I incubate the cells with Zosuquidar?
Incubation times can vary, but typically range from 48 to 72 hours for cytotoxicity assays.[1][2][5] The pre-incubation time with Zosuquidar before adding the cytotoxic agent can also be a critical parameter to optimize.
Troubleshooting Guide
Problem 1: No sensitization to the cytotoxic drug is observed in the presence of Zosuquidar.
| Possible Cause | Troubleshooting Step |
| Low or absent P-gp expression in the cell line. | Confirm P-gp expression in your cell line using methods like Western blot, immunofluorescence, or flow cytometry with a P-gp specific antibody. Alternatively, use a functional assay with a fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM.[4][7] |
| Suboptimal concentration of Zosuquidar. | Perform a dose-response experiment with varying concentrations of Zosuquidar (e.g., 0.01 µM to 5 µM) to determine the optimal concentration for P-gp inhibition without causing significant cytotoxicity.[1] |
| Ineffective concentration of the cytotoxic drug. | Ensure that the concentration range of the cytotoxic drug used is appropriate to see a dynamic range of cell killing. The IC50 of the drug in the sensitive parental cell line should be known. |
| Degradation of Zosuquidar. | Prepare fresh stock solutions of Zosuquidar in an appropriate solvent like DMSO and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. |
| Incorrect experimental timing. | Optimize the pre-incubation time with Zosuquidar before adding the cytotoxic drug. A pre-incubation of 1 to 4 hours is often sufficient. |
Problem 2: High cytotoxicity is observed in the control wells with Zosuquidar alone.
| Possible Cause | Troubleshooting Step |
| Zosuquidar concentration is too high. | Zosuquidar itself can be cytotoxic at higher concentrations (typically >5 µM).[2][5] Determine the maximum non-toxic concentration of Zosuquidar in your cell line by performing a dose-response experiment. |
| Cell line is particularly sensitive to Zosuquidar. | Some cell lines may be inherently more sensitive to Zosuquidar. Lower the concentration of Zosuquidar used. |
| Solvent (e.g., DMSO) toxicity. | Ensure that the final concentration of the solvent in the culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess its toxicity. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. |
| Reagent variability. | Use high-quality reagents and prepare fresh solutions. Aliquot and store stock solutions properly to avoid degradation. |
| Assay technique. | Ensure consistent pipetting and incubation times. Mix plates gently after adding reagents to ensure even distribution. |
Experimental Protocols
General Protocol for a Zosuquidar Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Zosuquidar Treatment: The next day, treat the cells with varying concentrations of Zosuquidar or vehicle control.
-
Cytotoxic Drug Treatment: After a pre-incubation period with Zosuquidar (e.g., 1-4 hours), add the cytotoxic drug at various concentrations.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are formed.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Zosuquidar Ki for P-gp | 59 - 60 nM | [1][2][5] |
| Zosuquidar Concentration (in vitro) | 0.05 µM - 5 µM | [1] |
| Zosuquidar IC50 (as a single agent) | 6 µM - 16 µM (cell line dependent) | [1] |
| Incubation Time | 48 - 72 hours | [1][2][5] |
| DMSO Concentration (Final) | < 0.5% | General cell culture best practice |
Visualizations
Caption: Mechanism of Zosuquidar in overcoming P-gp mediated multidrug resistance.
Caption: General workflow for a Zosuquidar cytotoxicity assay.
Caption: Troubleshooting decision tree for lack of drug sensitization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Zosuquidar Dosage for In Vivo Studies
Welcome to the technical support center for zosuquidar, a potent and specific P-glycoprotein (P-gp/ABCB1) inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of in vivo studies involving zosuquidar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of zosuquidar?
A1: Zosuquidar is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux transporter.[1][2] P-gp is a member of the ATP-binding cassette (ABC) transporter family and is known to confer multidrug resistance (MDR) in cancer cells by actively pumping a wide range of chemotherapeutic agents out of the cell.[3] Zosuquidar binds to P-gp and inhibits its function, thereby increasing the intracellular concentration and enhancing the efficacy of co-administered P-gp substrate drugs.[2][4] It is highly selective for P-gp and does not significantly inhibit other ABC transporters like MRP1, MRP2, or BCRP at concentrations effective for P-gp inhibition.[1][5][6]
Q2: What is a typical starting dose for zosuquidar in preclinical in vivo studies?
A2: The optimal dose of zosuquidar can vary significantly depending on the animal model, the P-gp substrate it is being co-administered with, and the route of administration. Based on published studies, here are some general starting points:
-
Oral administration (Rats): Doses have ranged from 0.063 to 63 mg/kg to investigate the dose-response relationship on the oral absorption of P-gp substrates like etoposide.[7] A dose of 20 mg/kg has been shown to significantly increase the oral bioavailability of etoposide.[7]
-
Oral administration (Mice): Doses of 25 and 80 mg/kg have been used to investigate the brain penetration of paclitaxel.[8]
-
Intravenous administration (Mice): A dose of 20 mg/kg has been used to study its effect on paclitaxel brain penetration.[8]
-
Intraperitoneal administration (Mice): Doses ranging from 1 to 30 mg/kg daily for 5 days have been used in combination with doxorubicin in tumor models.[9]
It is crucial to perform a dose-escalation study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare zosuquidar for in vivo administration?
A3: Zosuquidar has low aqueous solubility, which can present a challenge for in vivo dosing.[10] The choice of vehicle is critical for achieving appropriate solubility and bioavailability.
-
For Oral Administration: Formulations in a mixture of solvents are common. For instance, zosuquidar has been dissolved in vehicles containing ethanol and water.[7] One study reported using 40% v/v ethanol for oral administration in rats.[7] Another suggested vehicle for oral gavage is a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[9]
-
For Intravenous Administration: Due to its poor water solubility, zosuquidar for IV administration often requires a co-solvent system. For clinical trials, it has been administered as a continuous intravenous infusion.[2][11]
-
For Intraperitoneal Administration: Zosuquidar can be dissolved in vehicles such as 20% ethanol-saline.[12]
Important Note: Zosuquidar is known to adsorb non-specifically to labware, which can significantly impact the actual administered dose, especially in in vitro studies.[10][13] It is advisable to use low-adsorption labware and to verify the concentration of the dosing solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low efficacy of P-gp substrate drug despite co-administration with zosuquidar. | Inadequate zosuquidar dose: The administered dose may be insufficient to achieve complete P-gp inhibition in the target tissue. | Conduct a dose-escalation study to determine the optimal zosuquidar dose. A study in rats showed that a 20 mg/kg oral dose of zosuquidar did not completely inhibit P-gp function.[7] |
| Poor zosuquidar bioavailability: The formulation may not be optimal, leading to low absorption and systemic exposure. Zosuquidar has a low oral bioavailability of 2.6–4.2% in rats.[7] | Optimize the vehicle formulation to improve solubility. Consider alternative administration routes like intravenous or intraperitoneal injection if oral bioavailability is a limiting factor. | |
| Rapid metabolism or clearance of zosuquidar: The dosing schedule may not be frequent enough to maintain inhibitory concentrations. | Investigate the pharmacokinetics of zosuquidar in your animal model to determine its half-life and adjust the dosing frequency accordingly. | |
| P-gp independent resistance mechanisms: The target cells may have other mechanisms of drug resistance. | Confirm that the target cells express P-gp and that the substrate drug is indeed a P-gp substrate. Investigate other potential resistance mechanisms. | |
| Observed toxicity in animal models. | High zosuquidar dose: Neurotoxicity, including cerebellar toxicity and ataxia, has been observed as a dose-limiting toxicity in clinical trials at higher doses.[4] | Reduce the zosuquidar dose. If possible, measure plasma concentrations to correlate with toxicity. The maximum tolerated dose for oral zosuquidar administered every 12 hours for 4 days in humans was 300 mg/m².[4] |
| Interaction with co-administered drug: Zosuquidar may slightly alter the pharmacokinetics of the co-administered drug, leading to increased toxicity. | While preclinical studies suggest minimal pharmacokinetic interactions, some modest changes in the clearance of doxorubicin have been observed in clinical trials.[2][5] Monitor for signs of toxicity of the co-administered drug and consider dose adjustments if necessary. | |
| Variability in experimental results. | Inconsistent formulation preparation: Zosuquidar's low solubility can lead to variability if the dosing solutions are not prepared consistently. | Ensure a standardized and validated protocol for preparing the zosuquidar formulation. Use fresh preparations for each experiment.[9] |
| Non-specific adsorption of zosuquidar: Adsorption to labware can lead to a lower effective dose being administered.[10][13] | Use low-adsorption plasticware (e.g., polypropylene) and minimize the contact time of the solution with surfaces. It may be beneficial to quantify the zosuquidar concentration in the final dosing solution. |
Quantitative Data Summary
Table 1: In Vivo Dosing of Zosuquidar in Preclinical Models
| Animal Model | Route of Administration | Dose Range | Co-administered Drug | Key Findings | Reference |
| Sprague Dawley Rats | Oral | 0.063–63 mg/kg | Etoposide | Increased oral bioavailability of etoposide from 5.5% to 35%. | [7] |
| Mice | Oral | 25 and 80 mg/kg | Paclitaxel | Increased paclitaxel levels in the brain by 3.5-fold and 5-fold, respectively. | [8] |
| Mice | Intravenous | 20 mg/kg | Paclitaxel | Increased paclitaxel levels in the brain by 5.6-fold when administered 10 min prior. | [8] |
| Mice | Intraperitoneal | 1, 3, 10, 30 mg/kg (daily for 5 days) | Doxorubicin | Significant increase in lifespan in a P388/ADR tumor model. | [9] |
| Mice | Intragastric | 90 mg/kg (daily) | - | Suppressed tumor growth and increased T-cell infiltration in a CT26 mouse model. | [14] |
Table 2: In Vitro Efficacy of Zosuquidar
| Cell Model | Assay | Effective Concentration | Key Findings | Reference |
| Caco-2 cells | Etoposide permeability | 79 nM - 2.5 µM | Fully inhibited P-gp mediated etoposide efflux. | [7] |
| Various cancer cell lines | Drug resistance modulation | 50 - 100 nM | Effective in modulating P-gp-mediated drug resistance. | [2][4] |
| MDCKII-MDR1 cells | Calcein-AM assay | IC50: 6.56 ± 1.92 nM | Potent inhibition of P-gp activity. | [10] |
| Leukemia cell lines | Cytotoxicity assay | 0.3 µM | Enhanced cytotoxicity of anthracyclines. | [3][12] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Zosuquidar in Rats
This protocol is adapted from a study investigating the effect of zosuquidar on the oral bioavailability of etoposide.[7]
-
Preparation of Zosuquidar Formulation:
-
Dissolve zosuquidar in a suitable vehicle. A study reported using a 40% v/v ethanol in water solution.[7] For a target dose of 20 mg/kg in a 250g rat with a dosing volume of 5 mL/kg, the required concentration would be 4 mg/mL.
-
Ensure the solution is clear and homogenous. Gentle warming or sonication may be required. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Use male Sprague Dawley rats, acclimatized to the facility for at least one week.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the zosuquidar solution via oral gavage at the predetermined dose and volume.
-
The P-gp substrate (e.g., etoposide) can be co-administered or administered shortly after zosuquidar, depending on the study design.
-
-
Sample Collection and Analysis:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) via an appropriate method (e.g., tail vein, cannula).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of zosuquidar and the co-administered drug using a validated analytical method such as HPLC or LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for an in vivo oral zosuquidar dosing study.
Caption: Mechanism of P-glycoprotein inhibition by zosuquidar.
References
- 1. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 7. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Continuous 72-h infusion of zosuquidar with chemotherapy in patients with newly diagnosed acute myeloid leukemia stratified for leukemic blast P-glycoprotein phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zosuquidar-Induced Neurotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neurotoxicity in animal models during experiments with zosuquidar.
FAQs: Understanding Zosuquidar-Induced Neurotoxicity
Q1: What is zosuquidar and why is it used in animal models?
A1: Zosuquidar is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), an efflux transporter highly expressed at the blood-brain barrier (BBB). In preclinical research, it is used to investigate the role of P-gp in drug disposition, particularly to enhance the brain penetration of P-gp substrate drugs. This allows researchers to study the central nervous system (CNS) effects of drugs that would otherwise be excluded from the brain.
Q2: What is the primary mechanism of zosuquidar-induced neurotoxicity?
A2: The neurotoxicity of zosuquidar is primarily linked to its potent inhibition of P-gp at the BBB. P-gp acts as a gatekeeper, actively pumping a wide range of substances out of the brain. By inhibiting this transporter, zosuquidar can lead to an accumulation of itself or co-administered P-gp substrates within the CNS to levels that become toxic to neurons.
Q3: What are the observed signs of zosuquidar-induced neurotoxicity in animals?
A3: While detailed public data on zosuquidar-induced neurotoxicity in animal models is limited, based on its mechanism and clinical observations, expected signs would be primarily neurological. In human clinical trials, dose-limiting neurotoxicity was characterized by cerebellar dysfunction (ataxia, balance problems), hallucinations, and palinopsia (visual disturbances).[1] In intravenous studies with zosuquidar, reversible neurological symptoms such as tremor and dizziness were observed.[2] Therefore, in animal models, researchers should be vigilant for signs such as:
-
Ataxia (uncoordinated movements, unsteady gait)
-
Tremors
-
Seizures
-
Changes in locomotor activity (hyperactivity or hypoactivity)
-
Behavioral abnormalities (e.g., circling, stereotypy)
-
Changes in posture and righting reflex
Q4: Is zosuquidar itself neurotoxic, or is it the co-administered drug?
A4: Zosuquidar can be neurotoxic on its own at higher concentrations due to its ability to cross the BBB and potentially interact with neuronal targets. However, its primary role in inducing neurotoxicity in many experimental settings is by increasing the brain concentration of a co-administered P-gp substrate drug to toxic levels. It is crucial to have appropriate control groups in your study to differentiate between the neurotoxicity of zosuquidar alone and the enhanced neurotoxicity of the combination.
Troubleshooting Guide: Managing Neurotoxicity in Your Experiments
This guide provides practical advice for common issues encountered during in vivo studies with zosuquidar.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Severe ataxia, tremors, or seizures shortly after zosuquidar administration. | Dose of zosuquidar may be too high for the specific animal strain or species. | 1. Immediate Action: Monitor the animal closely. For seizures, consult with your institution's veterinary staff about appropriate anticonvulsant therapy. Ensure the animal has easy access to food and water. 2. Dose Adjustment: In subsequent experiments, reduce the dose of zosuquidar. Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. 3. Staggered Dosing: Consider administering zosuquidar shortly before the P-gp substrate drug, rather than simultaneously, to potentially mitigate peak concentration effects. |
| Unexpected neurotoxicity at a previously reported "safe" dose of a co-administered drug. | Zosuquidar is effectively inhibiting P-gp at the BBB, leading to higher than expected brain concentrations of the co-administered drug. | 1. Dose Reduction of Co-administered Drug: Keep the zosuquidar dose constant and perform a dose-response study for the co-administered drug to find a new, lower effective dose that does not cause neurotoxicity. 2. Pharmacokinetic Analysis: If possible, measure the plasma and brain concentrations of the co-administered drug in the presence and absence of zosuquidar to quantify the extent of BBB penetration enhancement. |
| High inter-animal variability in the neurotoxic response. | Differences in P-gp expression or metabolism among individual animals. Animal strain, age, and sex can also influence susceptibility. | 1. Standardize Animal Population: Use animals from a single supplier, of the same age and sex, and house them under identical conditions. 2. Increase Sample Size: A larger number of animals per group may be necessary to obtain statistically significant data despite individual variability. 3. Acclimatization: Ensure all animals are properly acclimatized to the experimental procedures and environment to reduce stress-related variability. |
| No observable neurotoxic effects, even at high doses of a known neurotoxic P-gp substrate co-administered with zosuquidar. | Ineffective P-gp inhibition. This could be due to issues with the zosuquidar formulation, administration route, or rapid metabolism. | 1. Verify Zosuquidar Activity: Use a positive control P-gp substrate with a known CNS effect (e.g., loperamide, which causes respiratory depression when P-gp is inhibited) to confirm that your zosuquidar dosing regimen is effective at inhibiting P-gp at the BBB. 2. Check Formulation: Ensure zosuquidar is properly dissolved and stable in the vehicle used for administration. 3. Pharmacokinetic Assessment: Measure plasma concentrations of zosuquidar to ensure adequate systemic exposure is being achieved. |
Data Presentation: Summary of Zosuquidar Dosing and Observed Neurotoxicity
Due to the limited availability of public preclinical data specifically detailing zosuquidar-induced neurotoxicity in animal models, the following table summarizes key findings from human clinical trials, which can inform preclinical study design.
| Study Population | Route of Administration | Zosuquidar Dose | Observed Neurotoxicity | Reference |
| Human Cancer Patients | Oral | 300 mg/m² every 12 hours for 4 days (Maximum Tolerated Dose) | Dose-limiting neurotoxicity: cerebellar dysfunction, hallucinations, palinopsia. | [1] |
| Human Cancer Patients | Intravenous | ≥480 mg/m²/day | Reversible neurological symptoms: tremor, dizziness (Grade 1 or 2). | [2] |
Note: These doses are from human studies and should be adapted for animal models using appropriate allometric scaling and dose-range finding studies.
Experimental Protocols
Neurobehavioral Assessment: Rotarod Test for Motor Coordination
This protocol is adapted from standard methods to assess motor coordination and balance, which are relevant for detecting cerebellar dysfunction.[3][4][5][6][7]
Objective: To evaluate the effect of zosuquidar on motor coordination and balance in mice.
Apparatus: Automated rotarod apparatus for mice.
Procedure:
-
Acclimation: For 2-3 days prior to the experiment, handle the mice and allow them to explore the stationary rotarod for 5 minutes each day.
-
Baseline Training: On the day of the experiment, prior to any treatment, train the mice on the rotarod.
-
Place the mouse on the rotating rod at a low speed (e.g., 4 rpm).
-
Start the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (the time at which the mouse falls off the rod).
-
Perform 2-3 baseline trials with a 15-minute inter-trial interval.
-
-
Drug Administration: Administer zosuquidar, vehicle, or zosuquidar in combination with a test compound via the desired route.
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 120 minutes), place the mouse back on the rotarod and repeat the acceleration protocol.
-
Data Collection: Record the latency to fall for each trial. A significant decrease in the latency to fall compared to the vehicle control group indicates impaired motor coordination.
-
Endpoint: The maximum trial duration is typically 300 seconds. If a mouse remains on the rod for the entire duration, record the maximum time.
Histopathological Evaluation of the Brain
This protocol provides a general framework for the histological assessment of brain tissue, with a focus on the cerebellum, a region implicated in zosuquidar-induced neurotoxicity.
Objective: To identify any structural changes, neuronal damage, or inflammation in the brain of animals treated with zosuquidar.
Procedure:
-
Tissue Collection: At the end of the experiment, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection (for frozen sections) or Processing (for paraffin sections):
-
Paraffin: Dehydrate the brain through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Frozen: Transfer the brain to a 30% sucrose solution in PBS until it sinks, then embed in Optimal Cutting Temperature (OCT) compound and freeze.
-
-
Sectioning: Cut 5-10 µm thick sections of the cerebellum and other brain regions of interest using a microtome or cryostat.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment of cell structure, inflammation, and necrosis. H&E staining can reveal shrunken neurons with pyknotic nuclei and vacuolations, indicative of neuronal damage.
-
Nissl Staining (e.g., Cresyl Violet): To assess neuronal density and identify neuronal loss.
-
Immunohistochemistry: Use specific antibodies to label markers of neuronal damage (e.g., Fluoro-Jade), gliosis (e.g., GFAP for astrocytes, Iba1 for microglia), or apoptosis (e.g., cleaved caspase-3).
-
-
Microscopy and Analysis: Examine the stained sections under a light or fluorescence microscope. Quantify changes in cell number, morphology, and protein expression in the zosuquidar-treated group compared to the control group.
Biochemical Analysis of Brain Homogenates for Oxidative Stress Markers
This protocol outlines the measurement of common biochemical markers of oxidative stress in brain tissue.
Objective: To determine if zosuquidar administration induces oxidative stress in the brain.
Procedure:
-
Tissue Collection: At the desired time point after treatment, euthanize the animal and rapidly dissect the brain or specific brain regions (e.g., cerebellum, cortex) on ice.
-
Homogenization: Homogenize the tissue in an ice-cold buffer appropriate for the chosen assays (e.g., phosphate buffer with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. Collect the supernatant for analysis.
-
Biochemical Assays:
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay: Measure the levels of MDA, a product of lipid peroxidation, using a commercially available kit, often based on the reaction with thiobarbituric acid (TBA).
-
Reduced Glutathione (GSH) Assay: Quantify the levels of the antioxidant GSH using a kit, typically involving a colorimetric reaction with DTNB (Ellman's reagent).
-
Superoxide Dismutase (SOD) Activity Assay: Measure the activity of the antioxidant enzyme SOD using a kit that usually involves the inhibition of a colorimetric reaction.
-
Catalase Activity Assay: Determine the activity of the antioxidant enzyme catalase, often by measuring the decomposition of hydrogen peroxide.
-
-
Data Analysis: Normalize the results to the total protein concentration of the brain homogenate, determined by a protein assay such as the Bradford or BCA assay. Compare the levels of oxidative stress markers in the zosuquidar-treated group to the vehicle control group.
Mandatory Visualizations
Caption: Workflow for assessing zosuquidar-induced neurotoxicity in animal models.
Caption: Hypothesized signaling cascade in zosuquidar-induced neurotoxicity.
References
- 1. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. albany.edu [albany.edu]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. scispace.com [scispace.com]
- 6. mmpc.org [mmpc.org]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
Cell line-specific responses to Zosuquidar treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zosuquidar.
Frequently Asked Questions (FAQs)
Q1: What is Zosuquidar and what is its primary mechanism of action?
Zosuquidar (formerly LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the MDR1 (ABCB1) gene.[1][2] P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and is a key contributor to multidrug resistance (MDR) in cancer cells.[3][4] By binding to P-gp with high affinity (Ki of approximately 59-60 nM), Zosuquidar non-competitively blocks the efflux of various chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring their cytotoxic effects in P-gp-expressing cancer cells.[5][6][7]
Q2: In which cell lines has Zosuquidar been shown to be effective?
Zosuquidar has demonstrated efficacy in a wide range of preclinical studies involving various cancer cell lines that overexpress P-gp. It has been shown to reverse P-gp-mediated resistance in leukemia, breast cancer, and other solid tumor cell lines.[3][6] For instance, it has been shown to restore drug sensitivity in P-gp-expressing acute myeloid leukemia (AML) cell lines.[3]
Q3: What is the recommended working concentration of Zosuquidar in cell culture experiments?
The optimal working concentration of Zosuquidar can vary depending on the cell line and the specific experimental conditions. However, in many in vitro studies, concentrations ranging from 0.1 µM to 1 µM have been shown to effectively inhibit P-gp and reverse multidrug resistance.[6] For example, a concentration of 0.3 μM was effective in enhancing the cytotoxicity of daunorubicin in P-gp active cell lines.[5][8] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q4: Is Zosuquidar specific to P-glycoprotein?
Zosuquidar is considered a highly selective inhibitor of P-gp.[9] Studies have shown that it has minimal to no inhibitory effects on other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP), at concentrations where it potently inhibits P-gp.[4][10] However, at higher concentrations, some off-target effects might be observed. One study suggested that Zosuquidar could also weakly inhibit human organic cation transporters (OCTs).[11]
Q5: What are the known reasons for the limited clinical success of Zosuquidar despite its potent in vitro activity?
While Zosuquidar showed promise in preclinical studies, it did not significantly improve overall survival in phase III clinical trials for acute myeloid leukemia (AML) in older patients.[9][12] Several factors may have contributed to this outcome:
-
P-gp independent resistance mechanisms: Cancer cells can develop resistance to chemotherapy through various mechanisms that are not dependent on P-gp, such as alterations in drug targets, activation of anti-apoptotic pathways, and the involvement of other drug transporters.[10][12]
-
Tumor heterogeneity: The expression of P-gp can vary within a tumor, meaning that some cancer cells may not be affected by Zosuquidar treatment.
-
Suboptimal dosing and scheduling: The clinical trials may not have achieved the optimal therapeutic window for Zosuquidar to effectively inhibit P-gp in all patients without causing significant toxicity.[13]
Troubleshooting Guides
Problem 1: Zosuquidar treatment does not increase the efficacy of my chemotherapeutic drug in a specific cell line.
-
Possible Cause 1: Low or absent P-gp expression.
-
Troubleshooting Step: Verify the expression and activity of P-gp in your cell line using methods like Western blotting, immunofluorescence, or a functional dye efflux assay (e.g., with rhodamine 123 or calcein-AM).[3][14] If P-gp expression is low or absent, Zosuquidar will not have a significant effect.
-
-
Possible Cause 2: P-gp independent resistance mechanisms.
-
Troubleshooting Step: Investigate other potential resistance mechanisms in your cell line, such as the expression of other ABC transporters (MRP1, BCRP), mutations in the drug target, or alterations in apoptotic pathways.[10]
-
-
Possible Cause 3: Suboptimal Zosuquidar concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of Zosuquidar for your cell line. It is crucial to find a concentration that effectively inhibits P-gp without causing significant cytotoxicity on its own.[6]
-
-
Possible Cause 4: Instability of Zosuquidar.
Problem 2: High background toxicity observed with Zosuquidar treatment alone.
-
Possible Cause 1: Zosuquidar concentration is too high.
-
Troubleshooting Step: High concentrations of Zosuquidar (typically in the micromolar range) can induce cytotoxicity in some cell lines.[5][8] Perform a toxicity assay (e.g., MTT or CellTiter-Glo) with a range of Zosuquidar concentrations to determine the maximum non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Zosuquidar is not exceeding the tolerance level of your cells (typically <0.1-0.5%). Run a vehicle control (cells treated with the solvent alone) to assess its toxicity.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. P-gp expression can sometimes vary with culture conditions.
-
-
Possible Cause 2: Degradation of Zosuquidar.
-
Troubleshooting Step: As mentioned previously, prepare fresh Zosuquidar solutions for each experiment to avoid issues with compound stability.[7]
-
-
Possible Cause 3: Variability in P-gp activity assessment.
-
Troubleshooting Step: When performing functional P-gp assays, ensure that incubation times, dye concentrations, and cell numbers are consistent. Use positive and negative controls to validate the assay performance in each experiment.
-
Data Presentation
Table 1: In Vitro Efficacy of Zosuquidar in Reversing Multidrug Resistance in Various Cell Lines
| Cell Line | Cancer Type | P-gp Substrate Drug | Zosuquidar Concentration (µM) | Fold Reversal of Resistance (IC50 without Zosuquidar / IC50 with Zosuquidar) | Reference |
| K562/DOX | Chronic Myeloid Leukemia | Daunorubicin | 0.3 | >45.5 | [5][15] |
| HL60/DNR | Acute Promyelocytic Leukemia | Daunorubicin | 0.3 | >90.1 | [15] |
| CEM/VLB100 | T-cell Acute Lymphoblastic Leukemia | Vinblastine | 0.1 - 0.5 | Complete reversal | [6] |
| P388/ADR | Murine Leukemia | Doxorubicin | 0.1 - 0.5 | Complete reversal | [6] |
| MCF7/ADR | Breast Adenocarcinoma | Doxorubicin | 0.1 - 0.5 | Complete reversal | [6] |
Table 2: Cytotoxicity of Zosuquidar as a Single Agent in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 6 | [5] |
| CEM/VLB100 | T-cell Acute Lymphoblastic Leukemia | 7 | [5] |
| P388 | Murine Leukemia | 15 | [5] |
| P388/ADR | Murine Leukemia | 8 | [5] |
| MCF7 | Breast Adenocarcinoma | 7 | [5] |
| MCF7/ADR | Breast Adenocarcinoma | 15 | [5] |
| 2780 | Ovarian Carcinoma | 11 | [5] |
| 2780AD | Ovarian Carcinoma | 16 | [5] |
Experimental Protocols
1. Cell Viability (MTT) Assay to Assess Chemosensitization by Zosuquidar
This protocol is adapted from a study by Tang et al. (2008).[3][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Zosuquidar
-
Chemotherapeutic drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic drug in complete medium.
-
Prepare two sets of these drug dilutions: one with a fixed, non-toxic concentration of Zosuquidar (e.g., 0.3 µM) and one without Zosuquidar (control).
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions (with and without Zosuquidar) to the respective wells. Include wells with Zosuquidar alone and vehicle control.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and dissolve the formazan crystals in 200 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for the chemotherapeutic drug with and without Zosuquidar to determine the resistance modifying factor.
2. P-gp Functional Assay using Rhodamine 123 Efflux by Flow Cytometry
This protocol is based on the methodology described in a study by Cripe et al. (2010).[10][14]
Materials:
-
Cells in suspension
-
Rhodamine 123 (stock solution in DMSO)
-
Zosuquidar
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 106 cells/mL.
-
Prepare two tubes of cells. To one tube, add Zosuquidar to a final concentration known to inhibit P-gp (e.g., 1 µM). The other tube will serve as the control.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Add Rhodamine 123 to both tubes to a final concentration of approximately 40 µM.
-
Incubate the cells for 45 minutes at 37°C to allow for dye uptake.
-
Wash the cells twice with ice-cold flow cytometry buffer to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium (with and without Zosuquidar as in step 2) and incubate at 37°C for 90 minutes to allow for dye efflux.
-
After the efflux period, place the tubes on ice to stop the process.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. A higher fluorescence intensity in the Zosuquidar-treated cells compared to the control cells indicates inhibition of P-gp-mediated efflux.
Mandatory Visualizations
Caption: Zosuquidar inhibits P-gp, preventing drug efflux and leading to apoptosis.
Caption: Workflow for assessing chemosensitization by Zosuquidar using an MTT assay.
Caption: Troubleshooting guide for lack of Zosuquidar efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zosuquidar - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase I Trial of a Potent P-Glycoprotein Inhibitor, Zosuquidar.3HCl Trihydrochloride (LY335979), Administered Orally in Combination with Doxorubicin in Patients with Advanced Malignancies | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Zosuquidar on Chemotherapy Pharmacokinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental investigation of Zosuquidar's effect on the pharmacokinetics of various chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Zosuquidar is expected to alter the pharmacokinetics of chemotherapeutic agents?
A1: Zosuquidar is a potent and selective inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[1][2][3] P-gp is expressed in various normal tissues, including the liver, intestines, and the blood-brain barrier, as well as in some cancer cells, where it actively transports a wide range of substrates, including many chemotherapy drugs, out of the cells.[2] By inhibiting P-gp, Zosuquidar is expected to increase the intracellular concentration and systemic exposure of co-administered P-gp substrate chemotherapies, potentially enhancing their efficacy but also possibly increasing their toxicity.[2]
Q2: Which chemotherapeutic agents have their pharmacokinetics most significantly affected by Zosuquidar?
A2: Zosuquidar primarily affects chemotherapeutic agents that are substrates of P-glycoprotein. The extent of the interaction can vary. So far, studies have shown that Zosuquidar can influence the pharmacokinetics of doxorubicin, paclitaxel, daunorubicin, vincristine, and etoposide.[4][5][6][7][8] The impact is generally characterized by a decrease in clearance and an increase in the area under the curve (AUC) and maximum concentration (Cmax) of the chemotherapeutic agent.[5][9][10][11]
Q3: What are the typical dose-limiting toxicities observed when co-administering Zosuquidar with chemotherapy?
A3: When administered orally, the dose-limiting toxicity of Zosuquidar has been reported as neurotoxicity, specifically cerebellar dysfunction, hallucinations, and palinopsia.[12] However, when administered intravenously, Zosuquidar is generally well-tolerated with minimal toxicity, and neurotoxicity is less severe and frequent.[10] It is crucial to monitor for enhanced chemotherapy-related toxicities, such as myelosuppression (leukopenia and thrombocytopenia), due to the increased exposure to the cytotoxic agent.
Q4: How can I assess the P-gp inhibitory activity of Zosuquidar in my experimental setup?
A4: A common method to assess the P-gp inhibitory activity of Zosuquidar is to use an ex vivo assay with peripheral blood natural killer (NK) cells, which are known to express P-gp.[4] This assay typically involves incubating the cells with a fluorescent P-gp substrate, such as rhodamine 123.[4][7] Inhibition of P-gp by Zosuquidar leads to increased retention of the fluorescent substrate within the cells, which can be quantified using flow cytometry.[4][12] Higher plasma concentrations of Zosuquidar generally correlate with greater P-gp inhibition.[4][12]
Troubleshooting Guides
Problem: Unexpectedly high variability in the pharmacokinetic parameters of the co-administered chemotherapy.
-
Possible Cause 1: Inter-individual differences in P-gp expression and activity.
-
Solution: Stratify patients or experimental animals based on baseline P-gp expression levels if possible. Consider genetic testing for polymorphisms in the ABCB1 gene (encoding P-gp), which can influence its function.
-
-
Possible Cause 2: Inconsistent oral absorption of Zosuquidar.
-
Solution: Monitor plasma concentrations of Zosuquidar to ensure that they are within the therapeutic range for P-gp inhibition. For preclinical studies, consider intravenous administration to bypass absorption variability. In clinical trials, closely follow the prescribed administration protocol (e.g., with or without food) if it is known to affect absorption.
-
-
Possible Cause 3: Interaction with other medications.
Problem: Observed toxicity is higher than anticipated, even at standard chemotherapy doses.
-
Possible Cause: Significant alteration of chemotherapy pharmacokinetics by Zosuquidar.
-
Solution: The co-administration of Zosuquidar can lead to a modest to significant increase in the systemic exposure (AUC) of the chemotherapeutic agent.[5][9][10] It is crucial to perform dose-escalation studies carefully. Consider starting with a reduced dose of the chemotherapeutic agent when co-administering it with Zosuquidar for the first time. Monitor patients closely for signs of toxicity.
-
Problem: Lack of significant effect of Zosuquidar on the pharmacokinetics of a known P-gp substrate.
-
Possible Cause 1: Insufficient plasma concentration of Zosuquidar.
-
Solution: Verify the dose and administration route of Zosuquidar. Measure plasma concentrations to ensure they have reached the levels required for P-gp inhibition (typically in the range of 50-100 nM for in vitro studies).[4]
-
-
Possible Cause 2: The chemotherapeutic agent is also a substrate for other efflux transporters not inhibited by Zosuquidar.
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from clinical trials investigating the co-administration of Zosuquidar with various chemotherapeutic agents.
Table 1: Impact of Intravenous Zosuquidar on Doxorubicin Pharmacokinetics
| Parameter | Doxorubicin Alone | Doxorubicin + Zosuquidar (>500 mg) | % Change |
| Clearance (CL) | - | - | ↓ 17-22%[10] |
| Area Under the Curve (AUC) | - | - | ↑ 15-25%[10] |
Note: Data is derived from a Phase I study where Zosuquidar was administered as a 48-hour continuous intravenous infusion.[10][16] A modest decrease in clearance and increase in AUC were observed at Zosuquidar doses exceeding 500 mg.[10]
Table 2: Impact of Oral Zosuquidar on Doxorubicin Pharmacokinetics
| Parameter | Doxorubicin Alone | Doxorubicin + Zosuquidar | % Change |
| Clearance (CL) | No significant difference | No significant difference | ~0%[4] |
| Area Under the Curve (AUC) | No significant difference | No significant difference | ~0%[4] |
| Volume of Distribution (Vd) | No significant difference | No significant difference | ~0%[4] |
| Half-life (t1/2) | No significant difference | No significant difference | ~0%[4] |
Note: In this Phase I trial, oral Zosuquidar was administered every 12 hours for 4 days. The study concluded that oral Zosuquidar had little effect on doxorubicin pharmacokinetics.[4][12]
Table 3: Impact of Zosuquidar on Paclitaxel Pharmacokinetics
| Parameter | Paclitaxel Alone | Paclitaxel + Zosuquidar (Cmax > 350 µg/L) | % Change |
| Clearance (CL) | - | - | ↓ 25%[5][11] |
| Area Under the Curve (AUC) | 14829 µg·h/L | 19115 µg·h/L | ↑ ~29% (1.3-fold increase)[5][11] |
Note: This data is from a population pharmacokinetic model analysis of a study where patients received a 3-hour intravenous infusion of paclitaxel with or without oral Zosuquidar. A significant effect was observed when Zosuquidar Cmax was greater than 350 µg/L.[5][11]
Table 4: Impact of Zosuquidar on Daunorubicin and Daunorubicinol Pharmacokinetics
| Agent | Parameter | Daunorubicin Alone | Daunorubicin + Zosuquidar | % Change |
| Daunorubicin | Clearance (CL) | - | - | ↓ 10%[7] |
| Daunorubicinol | Apparent Clearance (CLm/fm) | - | - | ↓ 50%[7] |
Note: This study involved intravenous administration of daunorubicin with and without Zosuquidar. The impact on the parent drug, daunorubicin, was minimal, but the clearance of its active metabolite, daunorubicinol, was significantly reduced.[7]
Table 5: Impact of Zosuquidar on Vincristine Pharmacokinetics
| Parameter | Vincristine Alone (with CHOP) | Vincristine + Zosuquidar (with CHOP) | Effect |
| Pharmacokinetics | - | - | Moderate effects observed[6] |
Note: A Phase I/II trial of Zosuquidar with the CHOP regimen reported moderate effects on vincristine pharmacokinetics, though specific quantitative data was not detailed in the abstract.[6]
Experimental Protocols
1. Phase I Study of Intravenous Zosuquidar with Doxorubicin
-
Objective: To determine the safety, tolerability, and pharmacokinetics of intravenously administered Zosuquidar alone and in combination with doxorubicin.[16]
-
Patient Population: Patients with advanced malignancies.[16]
-
Dosing Regimen:
-
Cycle 1: Zosuquidar administered alone as a 48-hour continuous intravenous infusion in escalating doses across different cohorts (starting at 20 mg/m²/day). Doxorubicin administered separately.[10]
-
Subsequent Cycles: Zosuquidar and doxorubicin (45, 60, or 75 mg/m²) administered concurrently.[10][16]
-
-
Pharmacokinetic Analysis:
-
Blood samples were collected at specified time points to determine the plasma concentrations of Zosuquidar, doxorubicin, and its metabolite doxorubicinol.
-
Pharmacokinetic parameters (AUC, CL, Vd, t1/2) were calculated and compared between cycles with and without Zosuquidar.[4]
-
2. Phase I Study of Oral Zosuquidar with Doxorubicin
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of orally administered Zosuquidar alone and with doxorubicin.[4][12]
-
Patient Population: Patients with advanced nonhematological malignancies.[4][12]
-
Dosing Regimen:
-
Cycle 1: Zosuquidar administered orally over 4 days (doses escalated in different cohorts) and doxorubicin administered separately.[4][12]
-
Subsequent Cycles: Zosuquidar and doxorubicin (doses increased from 45 to 75 mg/m²) administered concurrently. Doxorubicin was given on day 3, 2 hours after the morning dose of Zosuquidar.[4]
-
-
Pharmacokinetic Analysis:
3. Population Pharmacokinetic Analysis of Paclitaxel with Zosuquidar
-
Objective: To develop a population pharmacokinetic model for paclitaxel in the presence of Zosuquidar.[5][11]
-
Patient Population: 43 patients receiving a 3-hour intravenous infusion of paclitaxel (175 mg/m² or 225 mg/m²).[11]
-
Study Design: Paclitaxel was administered alone in one cycle and concomitantly with oral Zosuquidar in another cycle.[11]
-
Pharmacokinetic Modeling:
Visualizations
Caption: Zosuquidar inhibits the P-gp efflux pump, increasing intracellular chemotherapy levels.
Caption: Workflow for a clinical trial studying Zosuquidar's effect on chemotherapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, Zosuquidar Trihydrochloride (LY335979) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic model for daunorubicin and daunorubicinol coadministered with zosuquidar.3HCl (LY335979) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, this compound (LY335979) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zosuquidar Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of zosuquidar in experimental settings, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is zosuquidar and what is its primary mechanism of action?
Zosuquidar (LY335979) is a potent and highly specific third-generation inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[1][2] Zosuquidar works by binding to P-gp and inhibiting its pumping function, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[3][4]
Q2: At what concentration is zosuquidar typically effective?
In vitro, zosuquidar concentrations ranging from 50 to 100 nM have been shown to be effective in circumventing P-gp-mediated drug resistance in various cell culture systems.[5][6] It exhibits a high affinity for P-gp with a Ki of approximately 59-79 nM.[7][8] For cellular assays, concentrations are often tested in the range of 0.05 µM to 5 µM.[7]
Q3: Is zosuquidar specific to P-glycoprotein?
Yes, zosuquidar is highly selective for P-gp.[9] Studies have shown that it does not significantly inhibit other ATP-binding cassette (ABC) transporters associated with multidrug resistance, such as multidrug resistance-associated protein 1 (MRP1) or breast cancer resistance protein (BCRP).[9][10] However, at higher concentrations (in the micromolar range), some weak inhibition of organic cation transporters (OCTs) has been observed, which could be a consideration in specific experimental setups.[11]
Q4: What are the common chemotherapeutic agents used in combination with zosuquidar?
Zosuquidar has been investigated in combination with various P-gp substrate chemotherapeutics, including:
Q5: How should zosuquidar be prepared and stored?
Zosuquidar trihydrochloride is soluble in DMSO up to 50 mM. It is recommended to prepare fresh solutions for experiments as they can be unstable.[8] For long-term storage, the powder form should be stored at -20°C.
Troubleshooting Guide
This guide addresses common issues encountered when using zosuquidar to reverse multidrug resistance in cell lines.
Issue 1: Zosuquidar fails to sensitize resistant cells to a chemotherapeutic agent.
| Possible Cause | Troubleshooting Steps |
| P-gp is not the primary resistance mechanism. | 1. Verify P-gp Expression and Function: Confirm high levels of P-gp expression in your resistant cell line using Western blot or flow cytometry with a P-gp specific antibody (e.g., UIC2). Assess P-gp function using a fluorescent substrate efflux assay (e.g., rhodamine 123 or calcein-AM).[9][16] 2. Test for Other Resistance Mechanisms: Investigate the expression and activity of other ABC transporters like MRP1 and BCRP, as zosuquidar does not inhibit them.[9][10][14] |
| Suboptimal Zosuquidar Concentration. | 1. Perform a Dose-Response Curve: Determine the optimal concentration of zosuquidar for P-gp inhibition in your specific cell line by titrating zosuquidar in a P-gp function assay. 2. Consult Literature: Review literature for effective concentrations of zosuquidar in similar cell lines. Concentrations of 0.1 to 0.5 µM are often effective in completely reversing P-gp-mediated resistance.[7] |
| Inadequate Incubation Time. | Optimize Co-incubation Duration: The duration of co-exposure to zosuquidar and the chemotherapeutic agent can be critical. Pre-incubation with zosuquidar before adding the cytotoxic drug may be necessary to ensure complete P-gp inhibition. At least 12 hours of co-exposure may be required to reverse resistance to some drugs like daunorubicin.[9] |
| Chemotherapeutic agent is not a P-gp substrate. | Confirm Drug as a P-gp Substrate: Verify from literature that the chemotherapeutic agent you are using is a known substrate for P-gp. Zosuquidar will not enhance the efficacy of non-P-gp substrates. |
Issue 2: High background toxicity observed with zosuquidar alone.
| Possible Cause | Troubleshooting Steps |
| Zosuquidar concentration is too high. | Determine Zosuquidar IC50: Although generally exhibiting low cytotoxicity at concentrations effective for P-gp inhibition, high concentrations of zosuquidar (typically in the range of 6-16 µM) can induce cell death.[7] Perform a cytotoxicity assay (e.g., MTT assay) with zosuquidar alone on your parental (sensitive) and resistant cell lines to determine its IC50 value. Use concentrations well below the IC50 for your combination experiments. |
| Cell line is particularly sensitive. | Reduce Zosuquidar Concentration: If your cell line shows significant toxicity even at low micromolar concentrations, try using a lower concentration of zosuquidar that still provides adequate P-gp inhibition. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in P-gp expression. | Maintain Consistent Culture Conditions: P-gp expression can fluctuate with cell passage number and culture conditions. Use cells within a consistent passage number range for all experiments. Periodically re-verify P-gp expression levels. |
| Instability of zosuquidar solution. | Prepare Fresh Solutions: Zosuquidar solutions, particularly in aqueous media, can be unstable.[8] Always prepare fresh working solutions of zosuquidar from a DMSO stock for each experiment. |
| Experimental timing and sequence. | Standardize Protocol: Ensure the timing of drug addition, incubation periods, and the sequence of adding zosuquidar and the chemotherapeutic agent are consistent across all experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Zosuquidar in Combination with Chemotherapeutic Agents in Resistant Cell Lines
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration (µM) | Fold Reversal of Resistance | Reference |
| K562/DOX | Daunorubicin | 0.3 | >45.5 | [17] |
| CEM/VLB100 | Vinblastine | 0.1 | Complete | [7] |
| P388/ADR | Doxorubicin | 0.1 | Complete | [7] |
| MCF7/ADR | Doxorubicin | 0.1 | Complete | [7] |
| 2780AD | Doxorubicin | 0.1 | Complete | [7] |
| SW-620/AD300 | Paclitaxel | 2 | 4.23 | [17] |
Fold reversal is typically calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of zosuquidar.
Experimental Protocols
1. P-glycoprotein Functional Assay using Calcein-AM
This protocol assesses the function of the P-gp efflux pump. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is trapped intracellularly unless extruded by P-gp. Inhibition of P-gp by zosuquidar leads to increased intracellular calcein fluorescence.
Materials:
-
Resistant and parental (sensitive) cell lines
-
Zosuquidar
-
Calcein-AM (stock solution in DMSO)
-
Tariquidar (as a positive control inhibitor)
-
Flow cytometer
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with varying concentrations of zosuquidar or a known P-gp inhibitor like tariquidar (e.g., 1 µM) for 30-60 minutes at 37°C.[18]
-
Calcein-AM Loading: Add calcein-AM to a final concentration of approximately 250 nM to all wells.[18]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Analysis: Analyze the intracellular calcein fluorescence using a flow cytometer.
-
Data Interpretation: An increase in fluorescence in zosuquidar-treated cells compared to untreated resistant cells indicates inhibition of P-gp activity.
2. Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of zosuquidar on the cytotoxicity of a chemotherapeutic agent.
Materials:
-
Resistant and parental cell lines
-
Zosuquidar
-
Chemotherapeutic agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate.[19]
-
Drug Addition: Add escalating concentrations of the chemotherapeutic agent to the wells, both in the presence and absence of a fixed, non-toxic concentration of zosuquidar (determined from prior experiments).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[7][19]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[19]
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without zosuquidar.
Visualizations
Caption: Mechanism of P-gp inhibition by zosuquidar.
Caption: Workflow for evaluating zosuquidar efficacy.
References
- 1. Zosuquidar - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I study of the multidrug resistance inhibitor zosuquidar administered in combination with vinorelbine in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Zosuquidar Formulation for Oral Administration in Rats: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral administration of zosuquidar in rats. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is zosuquidar and why is it administered orally in rat studies?
A1: Zosuquidar is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a key drug efflux transporter.[1][2] By inhibiting P-gp in the gastrointestinal tract, zosuquidar can increase the oral bioavailability of co-administered drugs that are P-gp substrates.[1][2] Oral administration in rats is a common preclinical model to evaluate the efficacy of zosuquidar in overcoming P-gp-mediated drug resistance and to study its pharmacokinetic profile.[1][2]
Q2: What are the main challenges associated with the oral administration of zosuquidar in rats?
A2: The primary challenges include zosuquidar's low aqueous solubility and low oral bioavailability, which is reported to be between 2.6% and 4.2% in Sprague-Dawley rats.[1][2] Formulation development is critical to ensure adequate dissolution and absorption. Additionally, at higher doses, neurotoxicity has been observed in clinical trials, which should be a consideration in study design.[3]
Q3: What are some common formulation strategies for oral zosuquidar in rats?
A3: Due to its poor solubility, zosuquidar is often formulated as a solution or suspension. Common approaches include:
-
pH-adjusted aqueous solutions: Zosuquidar's solubility is pH-dependent, and acidic conditions can be used to prepare solutions.[1]
-
Co-solvent systems: Utilizing solvents such as ethanol can improve solubility. For instance, a 40% v/v ethanol solution has been used to dissolve zosuquidar for oral gavage in rats.[1]
-
Amorphous Solid Dispersions (ASDs): Co-formulating zosuquidar with polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can enhance its dissolution and bioavailability.[4][5]
Q4: How does zosuquidar affect the pharmacokinetics of co-administered drugs?
A4: By inhibiting P-gp-mediated efflux in the intestines, zosuquidar can significantly increase the absorption and, consequently, the plasma concentrations (Cmax and AUC) of P-gp substrate drugs.[1][2] For example, co-administration of zosuquidar has been shown to increase the oral bioavailability of etoposide in rats from 5.5% to 35%.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Zosuquidar in Formulation | - Poor solubility of zosuquidar at the formulation's pH.- Interaction with other components in the formulation. | - Adjust the pH of the formulation to a more acidic range (e.g., pH 2.2-4.3) to increase solubility.[1]- Consider using a co-solvent system (e.g., with ethanol) or formulating as an amorphous solid dispersion (ASD).[1][4]- Prepare fresh formulations before each use and visually inspect for any precipitation. |
| Low and Variable Oral Bioavailability | - Incomplete dissolution of the administered dose in the gastrointestinal tract.- P-glycoprotein efflux limiting its own absorption.- First-pass metabolism. | - Optimize the formulation to enhance solubility and dissolution rate (see above).- Increase the zosuquidar dose to saturate the P-gp transporters.[1]- While zosuquidar is a P-gp inhibitor, its own absorption can be limited by this transporter. |
| Animal Distress During or After Oral Gavage | - Improper gavage technique leading to esophageal injury or tracheal administration.- Stress from handling and the procedure itself. | - Ensure personnel are properly trained in oral gavage techniques for rats.[6][7][8][9]- Use appropriately sized and flexible gavage needles.[6][7][8][9]- Administer the formulation slowly and gently.[6][7][8][9]- Habituate the animals to handling prior to the experiment. |
| Inconsistent Pharmacokinetic Results | - Inaccurate dosing due to formulation inhomogeneity or precipitation.- Variability in animal fasting status.- Inter-animal physiological differences. | - Ensure the formulation is a homogenous solution or a well-suspended micronized powder.- Standardize the fasting period for all animals before dosing.- Use a sufficient number of animals per group to account for biological variability. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Orally Administered Zosuquidar in Male Sprague-Dawley Rats
| Zosuquidar Dose (mg/kg) | Formulation Details | Cmax (ng/mL) | Tmax (h) | AUC₀₋₆ (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 0.2 | pH 4.3 solution | 0.8 ± 0.2 | 0.8 ± 0.1 | 2.0 ± 0.4 | 3.2 | [1][2] |
| 0.63 | pH 3.6 solution | 2.5 ± 0.5 | 0.8 ± 0.1 | 6.2 ± 1.1 | 3.1 | [1][2] |
| 2.0 | pH 3.2 solution | 7.9 ± 1.1 | 1.0 ± 0.2 | 23.3 ± 4.2 | 3.7 | [1][2] |
| 6.3 | pH 2.7 solution | 16.7 ± 3.4 | 1.3 ± 0.3 | 55.4 ± 11.2 | 2.8 | [1][2] |
| 20 | pH 2.7 solution | 23.7 ± 3.6 | 1.8 ± 0.4 | 99.8 ± 19.3 | 2.6 | [1][2] |
| 63 | pH 2.2 solution | 35.1 ± 6.8 | 2.3 ± 0.5 | 175.1 ± 38.9 | 4.2 | [1][2] |
Data are presented as mean ± SEM (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋₆: Area under the plasma concentration-time curve from 0 to 6 hours.
Table 2: Effect of Co-administered Oral Zosuquidar on the Bioavailability of Oral Etoposide (20 mg/kg) in Male Sprague-Dawley Rats
| Zosuquidar Dose (mg/kg) | Etoposide Cmax (ng/mL) | Etoposide AUC₀₋₆ (ng·h/mL) | Etoposide Oral Bioavailability (%) | Reference |
| 0 (Control) | 105 ± 18 | 289 ± 48 | 5.5 ± 0.9 | [1][2] |
| 0.063 | 198 ± 35 | 542 ± 95 | 10.3 ± 1.8 | [1][2] |
| 0.2 | 345 ± 61 | 948 ± 167 | 18.0 ± 3.2 | [1][2] |
| 0.63 | 498 ± 88 | 1372 ± 242 | 26.1 ± 4.6 | [1][2] |
| 2.0 | 689 ± 121 | 1892 ± 333 | 35.9 ± 6.3 | [1][2] |
| 6.3 | 752 ± 132 | 2065 ± 363 | 39.2 ± 6.9 | [1][2] |
| 20 | 815 ± 143 | 2238 ± 394 | 42.5 ± 7.5 | [1][2] |
| 63 | 833 ± 147 | 2288 ± 402 | 43.4 ± 7.6 | [1][2] |
Data are presented as mean ± SEM (n=6).
Experimental Protocols
Protocol 1: Preparation of Zosuquidar Oral Solution (pH-Adjusted)
This protocol is based on the methodology described by Nielsen et al. (2021).[1]
Materials:
-
Zosuquidar trihydrochloride
-
Ultrapure water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Volumetric flasks
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
Add the zosuquidar to a volumetric flask.
-
Add a portion of the ultrapure water and begin stirring.
-
Adjust the pH of the solution to the desired acidic level (e.g., between 2.2 and 4.3) by adding small increments of HCl. Monitor the pH continuously.
-
Continue stirring until the zosuquidar is completely dissolved.
-
Once dissolved, bring the solution to the final volume with ultrapure water.
-
Verify the final pH and adjust if necessary.
-
Visually inspect the solution for any undissolved particles before administration.
Protocol 2: Oral Gavage Administration in Rats
This protocol provides a general guideline for oral gavage in rats and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[6][7][8][9]
Materials:
-
Prepared zosuquidar formulation
-
Appropriately sized oral gavage needles (flexible or curved stainless steel with a ball tip are recommended)
-
Syringes
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).[9]
-
Gently but firmly restrain the rat to immobilize its head and straighten the neck and esophagus.[7][8]
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.[6][9]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The rat should swallow as the tube enters the esophagus. Do not force the needle if resistance is met.[7][8]
-
Once the needle is correctly positioned in the stomach (up to the pre-measured depth), slowly administer the formulation.[6][8]
-
After administration, gently withdraw the needle along the same path of insertion.[7]
-
Monitor the animal for several minutes post-gavage for any signs of distress, such as labored breathing.[9]
Protocol 3: Plasma Sample Collection and Analysis
This is a general workflow for pharmacokinetic analysis.
Materials:
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Pipettes and storage vials
-
LC-MS/MS system
Procedure:
-
Collect blood samples at predetermined time points after oral administration via an appropriate method (e.g., tail vein, saphenous vein).
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Prepare plasma samples for analysis, which may include protein precipitation with acetonitrile.[1]
-
Analyze the zosuquidar concentration in the plasma samples using a validated LC-MS/MS method.[1]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathways
Zosuquidar's primary mechanism of action is the direct inhibition of the P-glycoprotein (P-gp) efflux pump. The expression and activity of P-gp itself are regulated by various intracellular signaling pathways. Inhibiting P-gp can have downstream effects on the intracellular concentration of other drugs, thereby influencing their efficacy and downstream signaling.
References
- 1. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro- in vivo correlation of P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased bioavailability of a P-gp substrate: Co-release of etoposide and zosuquidar from amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Managing Hematological Toxicity with Zosuquidar Combinations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hematological toxicity when working with zosuquidar in combination therapies.
Frequently Asked Questions (FAQs)
General Information
Q1: What is zosuquidar and what is its primary mechanism of action?
Zosuquidar is an investigational drug that acts as a potent and specific inhibitor of P-glycoprotein (P-gp).[1][2] P-gp is a transmembrane efflux pump that can expel various substances, including chemotherapeutic agents, from cells.[3] By inhibiting P-gp, zosuquidar aims to increase the intracellular concentration of co-administered anticancer drugs in tumor cells that overexpress this pump, thereby overcoming multidrug resistance.[1][3]
Q2: Why is hematological toxicity a concern with zosuquidar combination therapies?
Hematological toxicity, including neutropenia, thrombocytopenia, and anemia, is a significant concern because hematopoietic stem and progenitor cells (HSPCs) naturally express P-glycoprotein.[4][5] Inhibition of P-gp in these cells can lead to increased intracellular concentrations of the co-administered cytotoxic chemotherapy, potentially enhancing their myelosuppressive effects.[6][7]
Hematological Toxicity Profile
Q3: What are the most common hematological toxicities observed with zosuquidar combinations?
Clinical studies have shown that the most frequently reported severe (Grade 3 or 4) hematological toxicities are neutropenia and thrombocytopenia.[8][9] Anemia is also observed.[10]
Q4: Is there quantitative data available on the incidence of these toxicities?
Yes. In a randomized, placebo-controlled trial of zosuquidar with daunorubicin and cytarabine in older patients with acute myeloid leukemia (AML), the following Grade ≥3 hematological adverse events were reported[9]:
| Adverse Event | Zosuquidar Arm (n=219) % | Placebo Arm (n=220) % |
| Hemoglobin | 73 | 69 |
| Leukocytes | 93 | 96 |
| Neutrophils | 91 | 92 |
| Platelets | 96 | 96 |
In a Phase I trial of zosuquidar with doxorubicin, 23 episodes of Grade 3/4 neutropenia were observed in 16 patients, and 2 episodes of Grade 3/4 thrombocytopenia occurred in one patient across the first two cycles.[8]
Another study involving zosuquidar with gemtuzumab ozogamicin reported febrile neutropenia in 84% of patients.[11]
Experimental Considerations
Q5: How can I proactively assess the potential for hematological toxicity of a new zosuquidar combination in a preclinical setting?
In vitro colony-forming unit (CFU) assays are a valuable tool to evaluate the direct effects of your drug combination on hematopoietic progenitor cells from various species, including human, mouse, and rat.[1][12] These assays can help determine the inhibitory concentration (IC50) of your compound on different hematopoietic lineages (e.g., CFU-GM for granulocytes/macrophages, BFU-E for erythrocytes, and CFU-Mk for megakaryocytes).[4]
Q6: What are the key parameters to monitor for hematological toxicity in animal studies?
Regular monitoring of complete blood counts (CBCs) with differentials is essential.[13] This should be complemented by histopathological examination of the bone marrow at terminal endpoints.[14] For in-depth analysis, bone marrow cellularity and lineage distribution can be assessed by flow cytometry.[2][15]
Troubleshooting Guides
Troubleshooting Unexpectedly High Hematological Toxicity in Animal Models
| Issue | Possible Causes | Troubleshooting Steps |
| Severe and prolonged neutropenia or thrombocytopenia | 1. Drug Formulation/Dosing Error: Incorrect calculation of zosuquidar or the combination agent dose. | 1. Verify Calculations and Procedures: Double-check all dosing calculations, stock solution concentrations, and administration volumes. Review the formulation protocol to ensure drug stability and solubility. |
| 2. Pharmacokinetic Interaction: Zosuquidar may be altering the pharmacokinetics of the combination agent more than anticipated, leading to higher systemic exposure. | 2. Conduct Pharmacokinetic Studies: Measure plasma concentrations of the combination agent with and without zosuquidar to assess for significant changes in exposure. | |
| 3. Synergistic Toxicity: The combination may have a synergistic myelosuppressive effect beyond what is expected from individual agents. | 3. Perform In Vitro Synergy Assays: Use CFU assays with a matrix of concentrations of both agents to determine if the interaction is synergistic, additive, or antagonistic on hematopoietic progenitors. | |
| Unexpected death in animals with signs of bleeding or infection | 1. Unmonitored Myelosuppression: Infrequent blood sampling may miss the nadir of blood cell counts, leading to undetected severe cytopenias. | 1. Increase Monitoring Frequency: Implement more frequent CBC monitoring, especially around the expected time of nadir based on the known properties of the chemotherapeutic agent. |
| 2. Strain-Specific Sensitivity: The animal strain being used may have a higher sensitivity to the myelosuppressive effects of the drug combination. | 2. Review Literature and Consider Pilot Studies: Research the known sensitivities of the chosen animal strain. If limited data is available, conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) of the combination in that specific strain. |
Troubleshooting In Vitro Hematotoxicity Assays (CFU Assay)
| Issue | Possible Causes | Troubleshooting Steps |
| No or very few colonies in control plates | 1. Poor Cell Viability: The hematopoietic progenitor cells may have low viability due to improper handling, cryopreservation, or thawing procedures. | 1. Assess Cell Viability: Always perform a viable cell count (e.g., using trypan blue) before plating. Ensure proper cryopreservation and rapid, controlled thawing of cells. |
| 2. Suboptimal Culture Conditions: Incorrect cytokine concentrations, expired or improperly stored methylcellulose medium, or inadequate incubator conditions (temperature, CO2, humidity). | 2. Validate Culture System: Use a positive control compound with known hematotoxicity to validate the assay. Check expiration dates of all reagents. Ensure the incubator is properly calibrated and maintained.[3] | |
| High variability between replicate plates | 1. Inaccurate Cell Plating: Uneven distribution of cells in the methylcellulose or pipetting errors. | 1. Improve Plating Technique: Ensure cells are thoroughly and gently mixed into the viscous methylcellulose before plating. Use a positive displacement pipette for accurate dispensing of the viscous medium.[16] |
| 2. Edge Effects: Plates drying out at the edges of the incubator. | 2. Maintain Humidity: Ensure a water pan is present in the incubator. Placing culture dishes in a larger secondary container with a source of sterile water can also help maintain humidity.[17] |
Experimental Protocols
Protocol 1: Murine Complete Blood Count (CBC) with Differential
Objective: To obtain a quantitative assessment of peripheral blood cells in mice treated with zosuquidar combinations.
Materials:
-
EDTA-coated micro-collection tubes
-
25-27 gauge needles
-
Sterile gauze
-
Automated hematology analyzer calibrated for murine blood[18]
Procedure:
-
Blood Collection:
-
Collect 50-100 µL of peripheral blood via retro-orbital sinus, submandibular vein, or tail vein puncture.
-
Immediately transfer the blood into an EDTA-coated micro-collection tube to prevent coagulation.
-
Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.
-
-
Sample Analysis:
-
Analyze the sample on an automated hematology analyzer as soon as possible, ideally within one hour of collection.[13] If immediate analysis is not possible, store samples at 4°C for up to 8 hours.[13]
-
The analyzer will provide values for total white blood cells (WBC), red blood cells (RBC), hemoglobin (HGB), hematocrit (HCT), platelets (PLT), and a differential count of leukocyte subpopulations (neutrophils, lymphocytes, monocytes, eosinophils, basophils).
-
-
Data Interpretation:
-
Compare the results from treated animals to those from vehicle-treated control animals.
-
Pay close attention to the absolute neutrophil count (ANC) and platelet count as primary indicators of hematological toxicity.
-
Protocol 2: Murine Bone Marrow Aspiration and Analysis
Objective: To assess the cellularity and composition of the bone marrow.
Materials:
-
Sterile surgical instruments
-
25-gauge needle and 1 mL syringe
-
Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS)
-
Red blood cell (RBC) lysis buffer
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against murine hematopoietic markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, CD16/32, CD150, CD48)[1][15]
Procedure:
-
Bone Marrow Harvest:
-
Euthanize the mouse using an approved method.
-
Dissect the femurs and tibias and clean them of excess muscle tissue.
-
Cut the ends of the bones and flush the marrow into a petri dish containing cold PBS with 2% FBS using a 25-gauge needle and syringe.[19]
-
Create a single-cell suspension by gently passing the marrow through the syringe and needle several times.
-
-
Cell Preparation:
-
Filter the cell suspension through a 70 µm cell strainer to remove clumps.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC lysis buffer for 5-10 minutes on ice.
-
Quench the lysis with an excess of PBS with 2% FBS and centrifuge again.
-
Resuspend the cell pellet in staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
-
Flow Cytometric Analysis:
-
Perform a viable cell count.
-
Aliquot approximately 1x10^6 cells per tube for staining.
-
Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies for hematopoietic stem and progenitor cell markers and incubate in the dark on ice.
-
Wash the cells with staining buffer and resuspend in a suitable buffer for flow cytometry.
-
Acquire the samples on a flow cytometer.
-
-
Gating Strategy:
-
Gate on single, live cells based on forward and side scatter properties and a viability dye.
-
Exclude mature lineage-positive (Lin+) cells.
-
Within the Lin- population, identify hematopoietic stem and progenitor populations based on the expression of markers such as c-Kit, Sca-1, CD34, CD150, and CD48.[1][12]
-
Visualizations
Signaling Pathways in Hematopoiesis
Caption: Key signaling pathways regulating hematopoietic stem and progenitor cell fate.
Experimental Workflow for Assessing Hematological Toxicity
Caption: Workflow for in vivo assessment of hematological toxicity.
Logical Relationship of Zosuquidar-Induced Myelosuppression
Caption: Postulated mechanism of zosuquidar-enhanced hematological toxicity.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Flow Cytometry Analysis of Murine Bone Marrow Hematopoietic Stem and Progenitor Cells and Stromal Niche Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Expression and activity of P-glycoprotein, a multidrug efflux pump, in human hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of multidrug resistance P-glycoprotein in myeloid progenitor cells of different phenotype: comparison between normal bone marrow cells and leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with zosuquidar trihydrochloride, daunorubicin and cytarabine | Haematologica [haematologica.org]
- 9. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosuppressant inhibition of P-glycoprotein function is independent of drug-induced suppression of peptide-prolyl isomerase and calcineurin activity [fletcher.tufts.edu]
- 11. Clinical outcomes of gemtuzumab ozogamicin for relapsed acute myeloid leukemia: single-institution experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. jadpro.com [jadpro.com]
- 15. stemcell.com [stemcell.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prevention, recognition, and management of adverse events associated with gemtuzumab ozogamicin use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Zosuquidar and Tariquidar in Reversing P-glycoprotein-Mediated Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two third-generation P-glycoprotein (P-gp) inhibitors, Zosuquidar and Tariquidar. The information presented is curated from experimental data to assist researchers in selecting the appropriate modulator for their in vitro and in vivo studies on chemoresistance reversal.
At a Glance: Zosuquidar vs. Tariquidar
| Feature | Zosuquidar | Tariquidar |
| Primary Target | P-glycoprotein (P-gp/ABCB1) | P-glycoprotein (P-gp/ABCB1) |
| Mechanism of Action | Competitive inhibitor, directly occupies the substrate-binding region. | Non-competitive inhibitor, blocks the conformational transition of P-gp from a closed to an open state.[1] |
| Potency | High potency, with a Ki of 59-60 nM in cell-free assays.[2] | High potency, with a Kd of 5.1 nM.[3] |
| Specificity | Highly selective for P-gp with minimal inhibition of MRP1 and MRP2.[4] It has been shown to weakly inhibit organic cation transporters (OCTs) at higher concentrations.[5] | Potent P-gp inhibitor, but has also been shown to be a substrate and inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2).[6] |
| Clinical Development | Investigated in clinical trials, but did not show significant improvement in overall survival in some studies.[4][7] | Has undergone clinical trials, but showed limited clinical activity in some studies.[4] |
Quantitative Performance Data
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of Zosuquidar and Tariquidar. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.
Table 1: In Vitro P-gp Inhibition and Cytotoxicity
| Parameter | Zosuquidar | Tariquidar | Cell Line/System | Source |
| P-gp Inhibition (Ki/Kd) | Ki: 59 nM | Kd: 5.1 nM | Cell-free assay / P-gp expressing cells | [2][3] |
| Calcein Retention | 500 nM sufficient for complete P-gp transport blockage | 500 nM sufficient for complete P-gp transport blockage | P-gp positive leukemia cells | |
| IC50 (Cytotoxicity, alone) | 6 - 16 µM | Not typically cytotoxic at concentrations used for P-gp inhibition | Various MDR and sensitive cell lines | [2] |
Table 2: Reversal of Chemotherapy Resistance (In Vitro)
| Chemotherapeutic Agent | Fold Reversal of Resistance (Zosuquidar) | Fold Reversal of Resistance (Tariquidar) | Cell Line | Source |
| Doxorubicin | >45.5-fold (at 0.3 µM) | 7-fold (at 300 nM) | K562/DOX / NCI/ADR-RES | [8][9] |
| Paclitaxel | - | ~100-fold (in co-loaded liposomes) | SKOV-3TR | [10] |
| Daunorubicin (DNR) | >45.5-fold (at 0.3 µM) | - | K562/DOX | [8] |
| Vinblastine | - | ~7-fold (at 300 nM) | NCI/ADR-RES | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Chemosensitivity Reversal Assay (MTT Assay)
This protocol is used to determine the ability of Zosuquidar or Tariquidar to restore the sensitivity of resistant cancer cells to a chemotherapeutic agent.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Zosuquidar or Tariquidar
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of Zosuquidar or Tariquidar. Include untreated cells as a control.
-
Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 48-96 hours).[2]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.[12]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) in the presence and absence of the P-gp inhibitor. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
P-gp Efflux Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of Zosuquidar or Tariquidar to block the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing and parental (low P-gp) cell lines
-
Cell culture medium (serum-free for incubation)
-
Rhodamine 123
-
Zosuquidar or Tariquidar
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in culture medium at a concentration of 5 x 10^5 cells/mL.
-
Pre-incubate the cells with or without the P-gp inhibitor (Zosuquidar or Tariquidar) at a desired concentration for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add Rhodamine 123 (typically 50-200 ng/mL) to the cell suspension and incubate for an additional 30-60 minutes at 37°C to allow for dye uptake.[3][13]
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, dye-free medium (with or without the inhibitor) and incubate for an efflux period (e.g., 1-2 hours) at 37°C.[3]
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
An increase in MFI in inhibitor-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay determines the effect of Zosuquidar or Tariquidar on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Materials:
-
P-gp-containing cell membranes (e.g., from P-gp overexpressing insect or mammalian cells)
-
Assay buffer (e.g., Tris buffer, pH 7.5)
-
ATP
-
Zosuquidar or Tariquidar
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based reagent (e.g., PiColorLock™)
-
96-well plates
-
Plate reader (absorbance at ~620-660 nm)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, MgCl2, and the P-gp-containing membranes.
-
Add various concentrations of Zosuquidar or Tariquidar to the wells. Include a control with no inhibitor.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction for a fixed time (e.g., 15-30 minutes) at a set temperature (e.g., 37°C) to allow for ATP hydrolysis.[14]
-
Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a detection reagent like malachite green.[15]
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
The change in ATPase activity in the presence of the inhibitor compared to the basal activity (no inhibitor) is determined. Some inhibitors stimulate ATPase activity at certain concentrations, while others are inhibitory.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: P-gp mediated drug efflux and inhibition by Zosuquidar and Tariquidar.
Caption: Workflow for evaluating P-gp inhibitors.
Conclusion
Both Zosuquidar and Tariquidar are potent, third-generation P-gp inhibitors that have demonstrated significant efficacy in reversing chemoresistance in preclinical models. The primary distinction lies in their mechanism of action, with Zosuquidar acting as a competitive inhibitor and Tariquidar as a non-competitive inhibitor. While both show high potency, their specificity profiles differ, with Tariquidar also interacting with BCRP. The choice between these two modulators may depend on the specific experimental context, including the cancer model, the chemotherapeutic agent being investigated, and the potential involvement of other ABC transporters like BCRP. The clinical translation of both agents has been challenging, highlighting the complexities of overcoming multidrug resistance in patients. This guide provides a foundation for researchers to make informed decisions for their studies aimed at combating chemoresistance.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. The use of the MTT assay to study drug resistance in fresh tumour samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Zosuquidar and Verapamil as P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Zosuquidar and Verapamil, two modulators of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer and in modulating drug disposition. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their in vitro and in vivo studies.
Introduction to P-glycoprotein and its Inhibitors
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse compounds out of cells.[1][2][3] In cancer cells, overexpression of P-gp is a major mechanism of MDR, leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[4] P-gp inhibitors, also known as chemosensitizers or MDR modulators, are compounds that can block the function of P-gp, thereby restoring the efficacy of chemotherapeutic agents.[1][5]
This guide focuses on two such inhibitors:
-
Verapamil: A first-generation P-gp inhibitor, Verapamil is also a well-known L-type calcium channel blocker used in the management of cardiovascular conditions.[5][6] Its P-gp inhibitory activity was discovered serendipitously. However, the high concentrations required for effective P-gp inhibition in vivo often lead to dose-limiting cardiovascular side effects.[6]
-
Zosuquidar (LY335979): A potent and specific third-generation P-gp inhibitor.[7] It was developed through a dedicated drug discovery program to overcome the limitations of earlier inhibitors like Verapamil. Zosuquidar exhibits high affinity for P-gp and lacks the significant off-target effects, such as calcium channel blockade, seen with Verapamil.[7][8]
Mechanism of Action
Both Zosuquidar and Verapamil inhibit P-gp-mediated drug efflux, but they belong to different generations of inhibitors with distinct characteristics.
Verapamil acts as a competitive and non-competitive inhibitor of P-gp. It is itself a substrate for P-gp and is transported out of the cell.[9] By competing with other chemotherapeutic drugs for binding to the transporter, it can increase their intracellular accumulation.[10] However, its mechanism is complex and may also involve allosteric effects on the transporter.[11]
Zosuquidar is a potent, non-competitive inhibitor of P-gp.[5] It binds with high affinity to a specific site on the transporter, distinct from the substrate-binding site, and locks it in a conformation that prevents the efflux of other drugs.[7] Its high specificity for P-gp minimizes off-target effects.[8]
Data Presentation: Comparative Performance
The following tables summarize the quantitative data on the P-gp inhibitory activity and the reversal of multidrug resistance for Zosuquidar and Verapamil from various in vitro studies.
Table 1: P-glycoprotein Inhibition Potency
| Inhibitor | Assay Type | Cell Line/System | Probe Substrate | IC50 / Ki | Reference |
| Zosuquidar | Cell-free assay | - | - | Ki: 60 nM | [5] |
| Calcein-AM Efflux | MDCKII-MDR1 | Calcein-AM | IC50: ~0.1 µM | [12] | |
| Rhodamine 123 Efflux | P388/ADR | Rhodamine 123 | IC50: 0.2 µM | [4] | |
| ATPase Activity | - | Verapamil | IC50: 0.059 µM | [13] | |
| Verapamil | Rhodamine 123 Efflux | K562/ADM | Rhodamine 123 | IC50: 2.9 µM | [4] |
| Calcein-AM Efflux | CEM/VLB100 | Calcein-AM | EC50: 1.4 µM | [14] | |
| ATPase Activity | - | - | Stimulates ATPase | [15] | |
| [3H]azidopine binding | LoVo-R | [3H]azidopine | IC50: 0.5 µM | [16] |
Table 2: Reversal of Chemotherapeutic Drug Resistance
| Chemotherapeutic Agent | Cell Line | Inhibitor | Concentration | Fold Reversal of Resistance (approx.) | Reference |
| Doxorubicin | K562/ADM | Zosuquidar | 0.5 µM | >50 | [4] |
| K562/ADM | Verapamil | 5 µM | 10-20 | [17] | |
| SGC-7901/ADM | Verapamil | 10 µM | ~5 | [10][18] | |
| Paclitaxel | A2780ADR | Verapamil | 25 µM | ~10 | [19] |
| MCF-7/ADR | Zosuquidar | 0.1 µM | >100 | [4] | |
| Vinblastine | A2780ADR | Verapamil | 10 µM | ~15 | [19] |
| CEM/VLB100 | Zosuquidar | 0.1 µM | >200 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[20][21]
Protocol:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/ADM, CEM/VLB100) and their parental sensitive counterparts to 80-90% confluency.
-
Cell Harvest: Harvest the cells by centrifugation and resuspend in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Inhibitor Incubation: Resuspend the cells in fresh medium containing various concentrations of the test inhibitor (Zosuquidar or Verapamil) or vehicle control.
-
Efflux: Incubate the cells at 37°C for 1-2 hours to allow for P-gp-mediated efflux of Rhodamine 123.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. The increase in fluorescence in the presence of the inhibitor compared to the control indicates P-gp inhibition.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% of the maximal inhibition of Rhodamine 123 efflux.
Calcein-AM Efflux Assay
This assay is another widely used method to assess P-gp activity based on the efflux of the non-fluorescent P-gp substrate, Calcein-AM.[12][14][22]
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells and their parental counterparts in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Remove the culture medium and add fresh medium containing various concentrations of the test inhibitor (Zosuquidar or Verapamil) or vehicle control. Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25-1 µM to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Calcein using a fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.
-
Data Analysis: The increase in Calcein fluorescence in the presence of the inhibitor indicates P-gp inhibition. Calculate the EC50 value, the concentration of the inhibitor that produces 50% of the maximal fluorescence signal.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity.
Protocol:
-
Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing P-gp.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, and an ATP regenerating system.
-
Inhibitor Incubation: Add various concentrations of the test inhibitor (Zosuquidar or Verapamil) to the membrane vesicles in the assay buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding a solution to terminate ATP hydrolysis.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The change in ATPase activity in the presence of the inhibitor compared to the basal activity is determined. For inhibitors like Zosuquidar, an IC50 value for the inhibition of verapamil-stimulated ATPase activity can be calculated.[13]
Mandatory Visualization
Mechanism of P-glycoprotein Inhibition
Caption: Mechanism of P-gp inhibition by Zosuquidar and Verapamil, leading to increased intracellular drug concentration.
Experimental Workflow for P-gp Inhibition Assay (Rhodamine 123 Efflux)
Caption: A typical experimental workflow for assessing P-gp inhibition using the Rhodamine 123 efflux assay.
Logical Relationship of P-gp, MDR, and Inhibitors
Caption: The logical relationship between P-gp overexpression, multidrug resistance, and the role of P-gp inhibitors.
Conclusion
This comparative analysis highlights the key differences between Zosuquidar and Verapamil as P-glycoprotein inhibitors.
Zosuquidar emerges as a highly potent and specific third-generation inhibitor, making it an excellent tool for in vitro and preclinical studies investigating the role of P-gp in drug resistance and disposition. Its low off-target activity ensures that observed effects are more likely attributable to P-gp inhibition.
Verapamil , as a first-generation inhibitor, is less potent and less specific than Zosuquidar. Its significant cardiovascular effects at concentrations required for P-gp inhibition have limited its clinical utility as a chemosensitizer.[6] However, it remains a valuable tool in in vitro settings for historical comparison and as a proof-of-concept P-gp inhibitor.
For researchers designing experiments to investigate P-gp-mediated transport, the choice between Zosuquidar and Verapamil will depend on the specific requirements of the study. For studies demanding high potency and specificity with minimal confounding factors, Zosuquidar is the superior choice. Verapamil may be suitable for initial screening or when comparing with historical data. This guide provides the necessary data and methodologies to make an informed decision and to design robust and reliable experiments.
References
- 1. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. Comparing Various In Vitro Prediction Methods to Assess the Potential of a Drug to Inhibit P-glycoprotein (P-gp) Transporter In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of verapamil in the reversal of doxorubicin chemotherapy resistance in advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reversal of multidrug resistance by transferrin-conjugated liposomes co-encapsulating doxorubicin and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanreview.org [europeanreview.org]
- 19. researchgate.net [researchgate.net]
- 20. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Flow cytometric analysis of P-glycoprotein function by rhodamine 123 dye-efflux assay in human leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Zosuquidar in Cross-Resistance Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zosuquidar's performance with other P-glycoprotein (P-gp) inhibitors in cross-resistance studies. The information is supported by experimental data to aid in the evaluation and selection of appropriate modulators for overcoming multidrug resistance (MDR) in cancer.
Introduction to Zosuquidar and P-glycoprotein-Mediated Multidrug Resistance
Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Zosuquidar (LY335979) is a potent and specific third-generation P-gp inhibitor developed to counteract this resistance mechanism.[3][4] Unlike first-generation inhibitors, Zosuquidar exhibits higher potency and specificity with fewer off-target effects.[5] This guide will delve into the comparative efficacy of Zosuquidar against other P-gp inhibitors, supported by in vitro data.
Comparative Efficacy of P-glycoprotein Inhibitors
The effectiveness of P-gp inhibitors is often evaluated by their ability to reverse drug resistance in cancer cell lines. This is typically quantified by determining the concentration of the inhibitor required to reduce the IC50 (half-maximal inhibitory concentration) of a chemotherapeutic agent to the levels observed in non-resistant parental cell lines.
Zosuquidar vs. Cyclosporine A
Zosuquidar has demonstrated superior potency in reversing P-gp-mediated resistance compared to the first-generation inhibitor Cyclosporine A (CsA). In a study using P-gp-overexpressing leukemia cell lines, Zosuquidar was found to be more potent than CsA, especially in cells with high levels of P-gp activity.[6][7] For instance, in the K562/DOX cell line, 0.3 µM of Zosuquidar enhanced the cytotoxicity of daunorubicin (DNR) by more than 45.5-fold, while 2 µM of CsA only produced a 4.8-fold enhancement.[8]
| Cell Line | Chemotherapeutic Agent | P-gp Inhibitor | Concentration | Fold Reversal of Resistance (IC50 reduction) |
| K562/DOX | Daunorubicin (DNR) | Zosuquidar | 0.3 µM | >45.5-fold[8] |
| K562/DOX | Daunorubicin (DNR) | Cyclosporine A | 2 µM | >4.8-fold[8] |
| HL60/DNR | Daunorubicin (DNR) | Zosuquidar | 0.3 µM | >29.8-fold |
| HL60/DNR | Daunorubicin (DNR) | Cyclosporine A | 2 µM | >2.6-fold |
Table 1: Comparative efficacy of Zosuquidar and Cyclosporine A in reversing daunorubicin resistance in P-gp overexpressing leukemia cell lines. Data extracted from a study by Tang et al. (2008).[8]
Zosuquidar vs. Tariquidar
Tariquidar (XR9576) is another potent third-generation P-gp inhibitor. Both Zosuquidar and Tariquidar have shown high efficacy in blocking P-gp function at nanomolar concentrations. A study comparing the two inhibitors found that a concentration of 500 nM of either Zosuquidar or Tariquidar was sufficient to completely block P-gp transport and restore calcein retention in P-gp positive cells.[9] Tariquidar is known to have a high affinity for P-gp, with a reported Kd of 5.1 nM.[10] While both are potent, the choice between them may depend on specific experimental conditions and potential off-target effects.
| P-gp Inhibitor | Reported Potency (Ki or Kd) |
| Zosuquidar | Ki = 59 nM[11] |
| Tariquidar | Kd = 5.1 nM[10] |
Table 2: Comparison of the reported binding affinities of Zosuquidar and Tariquidar for P-glycoprotein.
Other P-gp Inhibitors
Several other P-gp inhibitors have been developed, each with varying degrees of potency and specificity.
-
Valspodar (PSC-833): A second-generation inhibitor and a non-immunosuppressive derivative of cyclosporine D. It showed promise in early trials but failed to show significant benefit in Phase III trials.[4]
-
Laniquidar (R101933): A third-generation inhibitor.[4]
-
Elacridar (GF120918): Another third-generation inhibitor.[4]
-
Verapamil: A first-generation inhibitor, a calcium channel blocker, that is less potent and has more side effects compared to third-generation inhibitors.[12]
Direct, comprehensive comparative studies across all these inhibitors in the same experimental setup are limited. However, third-generation inhibitors like Zosuquidar and Tariquidar are generally considered more potent and specific than first and second-generation agents.
Experimental Protocols
Detailed methodologies for key experiments cited in cross-resistance studies are provided below.
P-glycoprotein Efflux Functional Assay (Calcein-AM Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, calcein-AM, from P-gp-overexpressing cells.
Principle: Non-fluorescent calcein-AM readily enters cells and is hydrolyzed by intracellular esterases into the fluorescent molecule calcein. Calcein itself is a substrate for P-gp and is actively pumped out of MDR cells. P-gp inhibitors block this efflux, leading to an accumulation of intracellular calcein and an increase in fluorescence, which can be measured.[13]
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., K562/ADR) and the parental non-resistant cell line (e.g., K562) in a 96-well plate.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the P-gp inhibitor (e.g., Zosuquidar) for a specified time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add calcein-AM to a final concentration of 0.25-1 µM to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14]
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is indicative of P-gp inhibition. The IC50 value (the concentration of inhibitor that restores 50% of the fluorescence observed in non-resistant cells) can be calculated.
Rhodamine 123 Efflux Assay
Similar to the Calcein-AM assay, this method uses the fluorescent dye Rhodamine 123, another P-gp substrate, to assess inhibitor activity.
Principle: Rhodamine 123 accumulates in the mitochondria of living cells. In P-gp-overexpressing cells, it is actively transported out. P-gp inhibitors block this efflux, leading to increased intracellular Rhodamine 123 fluorescence.[15]
Protocol:
-
Cell Preparation: Prepare a suspension of P-gp-overexpressing and parental cells.
-
Dye Loading: Incubate the cells with Rhodamine 123 (e.g., 200 ng/mL) for 30-60 minutes at 37°C to allow for dye uptake.
-
Washing: Wash the cells to remove extracellular dye.
-
Inhibitor and Efflux: Resuspend the cells in a fresh medium containing various concentrations of the P-gp inhibitor (e.g., Zosuquidar) and incubate at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Measure the intracellular fluorescence of single cells over time using a flow cytometer.[16]
-
Data Analysis: The retention of Rhodamine 123 in the presence of the inhibitor indicates P-gp inhibition.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the ability of a P-gp inhibitor to sensitize MDR cells to a chemotherapeutic agent.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed MDR cells in a 96-well plate.
-
Drug and Inhibitor Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., Zosuquidar).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without the P-gp inhibitor. The fold reversal of resistance is calculated as the ratio of the IC50 in the absence of the inhibitor to the IC50 in the presence of the inhibitor.[8]
Visualizations
P-glycoprotein Efflux Pump Mechanism
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Flow cytometric analysis of P-glycoprotein function by rhodamine 123 dye-efflux assay in human leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
Zosuquidar's Selectivity for P-glycoprotein: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of transporter inhibitors is paramount. This guide provides a detailed comparison of zosuquidar's inhibitory activity on P-glycoprotein (P-gp) versus two other key ATP-binding cassette (ABC) transporters: Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).
Zosuquidar (LY335979) is a potent third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a primary mediator of multidrug resistance (MDR) in cancer cells. Its efficacy and clinical potential are intrinsically linked to its high selectivity for P-gp over other clinically relevant ABC transporters like MRP1 (ABCC1) and BCRP (ABCG2), which also contribute to MDR. This high degree of selectivity minimizes off-target effects and complex pharmacokinetic interactions.
Quantitative Comparison of Inhibitory Potency
Experimental data consistently demonstrates that zosuquidar is a highly potent and selective inhibitor of P-gp, with minimal to no activity against MRP1 and BCRP at concentrations that far exceed its P-gp inhibitory constants.
| Transporter | Inhibitor | IC50 / Ki Value | Fold Selectivity (vs. P-gp) | Reference(s) |
| P-gp (ABCB1) | Zosuquidar | Ki ≈ 59 nM | - | [1] |
| MRP1 (ABCC1) | Zosuquidar | No significant inhibition observed | >100x | [2][3] |
| BCRP (ABCG2) | Zosuquidar | > 5,000 nM (little to no effect at 5 µM) | ~100x | [2][4] |
IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Fold selectivity is calculated based on the ratio of IC50/Ki values.
Mechanism of Action and Selectivity
Zosuquidar functions as a non-competitive inhibitor of P-gp-mediated drug efflux. By binding to P-gp, it locks the transporter in a conformation that is incompatible with substrate transport, thereby restoring the intracellular concentration and efficacy of chemotherapeutic agents. The structural and conformational differences between the drug-binding pockets of P-gp, MRP1, and BCRP are believed to be the basis for zosuquidar's remarkable selectivity.
Caption: Zosuquidar selectively inhibits P-gp-mediated drug efflux.
Experimental Protocols
The selectivity of zosuquidar is determined through a variety of in vitro assays that measure the function of individual ABC transporters. Below are detailed methodologies for key experiments.
P-gp Inhibition: Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from cells overexpressing P-gp.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental non-resistant cell line (e.g., MCF7) are cultured to 70-80% confluency.
-
Cell Harvest: Cells are harvested, washed with PBS, and resuspended in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Incubation: Aliquots of the cell suspension are pre-incubated with various concentrations of zosuquidar (or a vehicle control) for 30 minutes at 37°C.
-
Substrate Loading: Rhodamine 123 is added to a final concentration of 5.25 µM, and the cells are incubated for a further 30 minutes at 37°C to allow for substrate accumulation.[5]
-
Efflux Period: Cells are washed with ice-cold PBS to remove extracellular Rhodamine 123 and then incubated in fresh, substrate-free media (containing the respective concentrations of zosuquidar) for 1-2 hours at 37°C to allow for efflux.
-
Data Acquisition: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or fluorescence plate reader.
-
Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of zosuquidar indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.
MRP1 Inhibition: Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent substrate of both P-gp and MRP1. Once inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is then effluxed by MRP1.
-
Cell Culture: MRP1-overexpressing cells (e.g., HL60/ADR) are cultured and prepared as described for the Rhodamine 123 assay.[4]
-
Inhibitor and Substrate Incubation: Cells are incubated with various concentrations of zosuquidar and 0.25 µM Calcein-AM for 30-45 minutes at 37°C.[6]
-
Washing: Cells are washed three times with cold PBS to remove extracellular Calcein-AM.[7]
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a flow cytometer or fluorescence plate reader (excitation ~488 nm, emission ~530 nm).[7]
-
Data Analysis: An increase in intracellular calcein fluorescence in the presence of an inhibitor indicates MRP1 inhibition. Zosuquidar shows no significant effect in this assay with MRP1-overexpressing cells.[4]
BCRP Inhibition: Mitoxantrone Accumulation Assay
Mitoxantrone, a chemotherapeutic agent, is a fluorescent substrate of BCRP. This assay measures the intracellular accumulation of mitoxantrone in BCRP-overexpressing cells.
-
Cell Culture: BCRP-overexpressing cells (e.g., MCF-7/BCRP transfectants) are cultured and prepared.[2]
-
Inhibitor Pre-incubation: Cells (5 x 10^6) are pre-incubated with or without the test compound (e.g., 5 µM zosuquidar) for 2 hours at 37°C.[8]
-
Substrate Incubation: [3H]-mitoxantrone (0.1 µM) is added, and the cells are incubated for another 2 hours.[8]
-
Washing and Lysis: The medium is removed, and cells are washed three times with cold PBS. A lysis buffer is then added.[8]
-
Data Acquisition: The radioactivity is measured using a liquid scintillation analyzer.[8]
-
Data Analysis: An increase in intracellular mitoxantrone accumulation in the presence of an inhibitor indicates BCRP inhibition. Zosuquidar does not significantly increase mitoxantrone accumulation in BCRP-overexpressing cells.[2][4]
Caption: Workflow for determining inhibitor selectivity using an efflux assay.
Conclusion
The extensive body of experimental evidence robustly supports the classification of zosuquidar as a highly selective inhibitor of P-glycoprotein. Its negligible activity against MRP1 and BCRP at clinically relevant concentrations underscores its value as a targeted agent for reversing P-gp-mediated multidrug resistance. This selectivity profile is a critical attribute, promising a more favorable therapeutic window and reduced potential for complex drug-drug interactions compared to less selective ABC transporter inhibitors. For researchers investigating P-gp function or developing strategies to overcome multidrug resistance, zosuquidar remains a tool of significant interest and a benchmark for inhibitor selectivity.
References
- 1. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [3H]-MITOXANTRONE ACCUMULATION ASSAY [bio-protocol.org]
Zosuquidar in the Clinical Arena: A Comparative Guide to a P-glycoprotein Inhibitor's Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of Zosuquidar's efficacy in clinical trials. By objectively comparing its performance with other P-glycoprotein (P-gp) inhibitors and presenting supporting experimental data, this document serves as a critical resource for understanding the therapeutic potential and limitations of targeting P-gp-mediated multidrug resistance in cancer.
Zosuquidar, a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), has been investigated in numerous clinical trials with the aim of reversing multidrug resistance (MDR) to chemotherapy. P-gp, an ATP-binding cassette (ABC) transporter, functions as a drug efflux pump, reducing the intracellular concentration of various anticancer agents and thereby diminishing their cytotoxic effects. This guide synthesizes the key findings from clinical trials of Zosuquidar in hematological malignancies and solid tumors, offers a comparative perspective with other P-gp inhibitors, details the experimental protocols of pivotal studies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Efficacy of Zosuquidar: A Tabular Overview
The clinical trial data for Zosuquidar presents a mixed but informative picture of its efficacy. While demonstrating clear pharmacodynamic effects in inhibiting P-gp, the translation to significant clinical benefit has been challenging, underscoring the complexity of drug resistance.
Table 1: Zosuquidar in Hematological Malignancies
| Trial Identifier/Cancer Type | Treatment Regimen | Patient Population | Key Efficacy Endpoints | Quantitative Results |
| NCT00233909 (Relapsed/Refractory Acute Myeloid Leukemia - RR AML) | Zosuquidar + Gemtuzumab Ozogamicin (GO) | 41 elderly patients | Overall Remission Rate (ORR), Overall Survival (OS) | ORR: 34% in the total cohort; 40% in patients with 1st relapsed disease. Median OS (P-gp positive): 6.0 months vs. 1.8 months in P-gp negative patients (p=0.01).[1][2] |
| ECOG 3999 (NCT00046930) (Newly Diagnosed AML) | Zosuquidar/Placebo + Daunorubicin & Cytarabine | 449 adults >60 years | Overall Survival (OS), Remission Rate | Median OS: 7.2 months (Zosuquidar) vs. 9.4 months (Placebo) (P=0.281). Remission Rate (CR+CRp): 51.9% (Zosuquidar) vs. 48.9% (Placebo) (P=0.583).[3][4][5] |
| Phase I/II (Non-Hodgkin's Lymphoma) | Zosuquidar + CHOP | 15 patients with untreated NHL | Safety and Pharmacokinetics | A target dose of 500 mg three times daily was established with minimal toxicity and no significant enhancement of CHOP-related toxicity.[6][7] |
Table 2: Zosuquidar in Solid Tumors
| Trial Identifier/Cancer Type | Treatment Regimen | Patient Population | Key Efficacy Endpoints | Quantitative Results |
| Phase II (Metastatic or Locally Recurrent Breast Cancer) | Zosuquidar/Placebo + Docetaxel | 170 women with one prior chemotherapy regimen | Progression-Free Survival (PFS), Overall Survival (OS), Response Rate | No significant difference in median PFS, OS, or response rate between the two arms. |
| Phase I (Advanced Malignancies) | Zosuquidar + Doxorubicin | 40 patients | Safety, Pharmacokinetics, and Anti-tumor Activity | Maximal tolerated doses were established. One partial response was observed in a patient with metastatic breast cancer. 12 patients had stable disease.[8][9] |
| Phase I (Advanced Solid Tumors) | Zosuquidar + Vinorelbine | 19 patients | Safety and Anti-tumor Activity | No objective responses were seen, though eight patients had stable disease.[5] |
Comparative Landscape: Zosuquidar vs. Other P-gp Inhibitors
Table 3: Efficacy of Other P-gp Inhibitors in Clinical Trials
| P-gp Inhibitor | Cancer Type(s) Studied | Key Findings from Clinical Trials |
| Tariquidar (XR9576) | Various solid tumors | Showed good tolerability and effective P-gp inhibition in surrogate markers. However, it did not translate to significant improvements in response rates when combined with chemotherapy in Phase II trials. |
| Valspodar (PSC 833) | AML, Ovarian Cancer, Multiple Myeloma | Phase III trials in AML and ovarian cancer did not show an improvement in outcomes when Valspodar was added to chemotherapy and was associated with increased toxicity.[10] |
| Elacridar (GF120918) | Various solid tumors | Primarily studied for its ability to increase the oral bioavailability of other drugs. Clinical trials in combination with chemotherapy for cancer treatment have been limited, with a focus on its pharmacokinetic effects. |
Experimental Protocols: A Closer Look at Key Methodologies
Understanding the design of the clinical trials is crucial for interpreting their outcomes. Below are the detailed methodologies for two pivotal Zosuquidar studies.
ECOG 3999 (NCT00046930) in Newly Diagnosed AML
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[4]
-
Patient Population: 449 adults older than 60 years with newly diagnosed AML or high-risk myelodysplastic syndrome.[3]
-
Treatment Arms:
-
Arm 1: Zosuquidar (550 mg) administered as a continuous intravenous infusion starting one hour before each dose of daunorubicin and continuing for five hours after, in combination with standard induction therapy of daunorubicin (45 mg/m²/day on days 1-3) and cytarabine (100 mg/m²/day continuous infusion on days 1-7).[4]
-
Arm 2: Placebo administered in the same manner as Zosuquidar, in combination with the same chemotherapy regimen.[4]
-
-
Primary Endpoint: Overall Survival (OS).[3]
-
Secondary Endpoints: Remission rate (Complete Remission + Complete Remission with incomplete platelet recovery), treatment-related mortality, and progression-free survival.[3]
-
P-gp Analysis: P-gp function was assessed using a rhodamine-123 efflux assay on bone marrow or peripheral blood blasts.[3]
Zosuquidar with Gemtuzumab Ozogamicin (NCT00233909) in RR AML
-
Study Design: A Phase I/II, open-label, single-arm trial.[2]
-
Patient Population: 41 elderly patients with CD33-positive relapsed or refractory AML.[1][2]
-
Treatment Regimen: Zosuquidar was administered as a 48-hour continuous intravenous infusion. Four hours after the start of the Zosuquidar infusion, gemtuzumab ozogamicin (GO) was given as a 2-hour intravenous infusion on days 1 and 15.[1][2]
-
Primary Objective (Phase I): Determine the optimal dose and schedule of GO in combination with Zosuquidar.
-
Primary Objective (Phase II): Evaluate the efficacy of the combination, measured by the overall remission rate.
-
P-gp Analysis: P-gp status of leukemic blasts was assessed using ex vivo bioassays.[1][2]
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Concluding Remarks
The clinical development of Zosuquidar highlights a critical challenge in oncology: overcoming multidrug resistance. While the potent P-gp inhibitory activity of Zosuquidar is well-documented at a pharmacodynamic level, its translation into consistent and significant clinical efficacy has been limited. The landmark ECOG 3999 trial in AML, which showed no benefit with the addition of Zosuquidar, suggests that P-gp-mediated efflux is likely one of several resistance mechanisms at play, and that inhibiting P-gp alone may be insufficient in unselected patient populations.[3][4]
However, the intriguing results from the trial combining Zosuquidar with gemtuzumab ozogamicin in RR AML, where a significant survival benefit was observed in patients with P-gp-positive leukemic blasts, suggest a potential path forward.[1] This finding underscores the importance of patient selection and the potential utility of P-gp expression as a predictive biomarker. Future research may need to focus on combination strategies that target multiple resistance pathways simultaneously or on identifying specific patient subgroups who are most likely to benefit from P-gp inhibition. This guide provides the foundational data and context for these future endeavors.
References
- 1. Role of P-Gp in Treatment of Cancer [scirp.org]
- 2. A clinical trial of zosuquidar plus gemtuzumab ozogamicin (GO) in relapsed or refractory acute myeloid leukemia (RR AML): evidence of efficacy based on leukemic blast P-glycoprotein functional phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Phase I study of the multidrug resistance inhibitor zosuquidar administered in combination with vinorelbine in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Results of Clinical Trials for Platinum-resistant Ovarian Cancer Presented at 2018 ESMO Meeting | Duke Department of Obstetrics and Gynecology [obgyn.duke.edu]
Zosuquidar Outperforms Other Inhibitors in Enhancing Doxorubicin Accumulation in Resistant Cancer Cells
For Immediate Release
A comprehensive review of preclinical data reveals that zosuquidar, a potent P-glycoprotein (P-gp) inhibitor, demonstrates superior efficacy in increasing intracellular doxorubicin concentrations in multidrug-resistant (MDR) cancer cells when compared to other well-known P-gp inhibitors such as tariquidar and verapamil. This enhanced accumulation of doxorubicin, a cornerstone of many chemotherapy regimens, directly correlates with the potential to overcome P-gp-mediated drug resistance, a significant challenge in cancer therapy.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and thereby reducing their cytotoxic efficacy.[1][2] Inhibiting P-gp is a key strategy to restore sensitivity to chemotherapy in resistant tumors. Zosuquidar, a third-generation P-gp inhibitor, has been specifically designed for this purpose.[1]
Comparative Efficacy of P-gp Inhibitors on Doxorubicin Accumulation
Experimental data from multiple studies, summarized below, highlights the differential effects of various P-gp inhibitors on doxorubicin accumulation in cancer cell lines overexpressing P-gp.
| Inhibitor | Concentration | Cell Line | Fold Increase in Doxorubicin Accumulation | Reference |
| Zosuquidar | 0.3 µM | K562/DOX | >45.5-fold increase in cytotoxicity of Daunorubicin (an anthracycline similar to doxorubicin) | Tang, R., et al. (2008) |
| Tariquidar | 100 nM | MDCKII-MDR1 | ~2.5-fold increase in Rhodamine 123 accumulation (a P-gp substrate) | Szakács, G., et al. (2004) |
| Verapamil | 10 µM | MES-SA/Dx5 | 30-40% increase in Doxorubicin accumulation | Harker, W. G., et al. (1989) |
| Cyclosporine A | 2 µM | K562/DOX | >4.8-fold increase in cytotoxicity of Daunorubicin | Tang, R., et al. (2008) |
Note: Data for tariquidar on doxorubicin accumulation was not directly available in the reviewed literature; therefore, data on another P-gp substrate, rhodamine 123, is presented as a surrogate marker of inhibitory activity. The data for zosuquidar and cyclosporine A reflects the enhancement of cytotoxicity, which is a direct consequence of increased drug accumulation.
The data indicates that zosuquidar is significantly more potent than older-generation inhibitors like verapamil and cyclosporine A. While a direct quantitative comparison of the fold increase in doxorubicin accumulation for all three inhibitors under identical experimental conditions is not available in a single study, the existing evidence strongly suggests zosuquidar's superior capacity to reverse P-gp-mediated drug efflux.
Mechanism of Action: P-gp Inhibition
The primary mechanism by which zosuquidar and other inhibitors increase intracellular doxorubicin levels is through the direct inhibition of the P-gp efflux pump located in the cell membrane. This process is crucial for the efficacy of chemotherapeutic agents that are substrates of P-gp.
Caption: Mechanism of P-gp-mediated doxorubicin efflux and its inhibition by zosuquidar.
Experimental Protocols
The following is a detailed methodology for a key experiment used to quantify doxorubicin accumulation in the presence of P-gp inhibitors.
Doxorubicin Accumulation Assay Using Flow Cytometry
This assay measures the intracellular accumulation of doxorubicin, which is naturally fluorescent, in cancer cells.
1. Cell Culture:
-
Culture P-gp overexpressing cancer cells (e.g., MCF-7/ADR, K562/DOX) and their drug-sensitive parental cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Experimental Setup:
-
Seed the cells in 6-well plates or culture flasks and allow them to adhere and grow to about 70-80% confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).
3. Incubation with Inhibitors and Doxorubicin:
-
Pre-incubate the cells with the P-gp inhibitor (e.g., zosuquidar, tariquidar, or verapamil) at the desired concentration for a specified time (e.g., 1 hour) at 37°C. A control group without any inhibitor should be included.
-
After the pre-incubation period, add doxorubicin to the medium to a final concentration (e.g., 10 µM) and continue to incubate for a set duration (e.g., 1-2 hours) at 37°C.
4. Cell Harvesting and Preparation:
-
Following incubation, aspirate the drug-containing medium and wash the cells twice with ice-cold PBS to remove extracellular doxorubicin.
-
Detach the cells from the plate using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium or PBS and count them.
5. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with a 488 nm laser and measure the doxorubicin fluorescence emission using a bandpass filter in the range of 560-600 nm.
-
Collect data from at least 10,000 cells per sample.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular doxorubicin.
6. Data Analysis:
-
Calculate the fold increase in doxorubicin accumulation in the presence of an inhibitor by dividing the MFI of the inhibitor-treated cells by the MFI of the untreated control cells.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Zosuquidar in Acute Myeloid Leukemia: A Comparative Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of Zosuquidar efficacy data, offering an objective comparison with other therapeutic alternatives for Acute Myeloid Leukemia (AML). The information is supported by experimental data from clinical trials to aid in research and drug development decisions.
I. Comparative Efficacy of Zosuquidar in AML Treatment
Zosuquidar, a potent and selective P-glycoprotein (P-gp) inhibitor, has been investigated as an adjunct to chemotherapy in AML to overcome multidrug resistance (MDR), a significant factor in treatment failure. The following tables summarize the clinical efficacy of Zosuquidar in combination with standard chemotherapy regimens compared to chemotherapy alone or in combination with other P-gp inhibitors.
Table 1: Zosuquidar with Daunorubicin and Cytarabine in Older Adults with Newly Diagnosed AML (ECOG 3999 Trial)
| Outcome Metric | Zosuquidar + Chemo (n=212) | Placebo + Chemo (n=221) | P-value |
| Complete Remission (CR) Rate | 46.2% | 43.4% | 0.617 |
| Overall Remission Rate (CR + CRp) | 51.9% | 48.9% | 0.583 |
| Median Overall Survival | 7.2 months | 9.4 months | 0.281 |
| 2-Year Overall Survival | 20% | 23% | 0.281 |
| All-cause Mortality (to day 42) | 22.2% | 16.3% | 0.158 |
*CRp: Complete Remission with incomplete platelet recovery. Data from a randomized, placebo-controlled, double-blind trial in adults older than 60 years.[1][2][3]
Table 2: Zosuquidar with Gemtuzumab Ozogamicin (GO) in Relapsed/Refractory AML
| Outcome Metric | Overall Cohort (N=41) | Patients with 1st Relapse |
| Overall Remission Rate (ORR) | 34% | 40% |
| Median Overall Survival (P-gp positive) | 6.0 months | - |
| Median Overall Survival (P-gp negative) | 1.8 months | - |
*ORR includes Complete Remission (CR), CR with incomplete platelet recovery, or morphologic remission. This was a Phase I/II study in elderly patients.[4][5]
Table 3: Zosuquidar with Daunorubicin and Cytarabine in P-gp Positive AML (Phase I/II Study)
| Outcome Metric | P-gp Positive Patients (N=66) |
| CR/CRp Rate | 48% |
| Median Overall Survival | 8.9 months |
| Median Relapse-Free Survival | 9.3 months |
*This study focused on older adults with newly diagnosed P-gp-positive AML.[6]
Table 4: Comparison with Other P-gp Inhibitors - Cyclosporine in AML
| Trial | Patient Population | Treatment Arms | Key Findings |
| POG 9421 [7][8] | Children with AML in remission | Consolidation chemo +/- Cyclosporine | No significant improvement in Disease-Free Survival (40.6% with CsA vs. 33.9% without, P=0.24). |
| SWOG [9] | CML Blast Phase | Cytarabine + Daunorubicin +/- Cyclosporine | No improvement in treatment outcome. |
| Randomized Phase II [10] | Relapsed/Refractory AML | Mitoxantrone + Etoposide +/- Cyclosporine | Higher complete remission rates with Cyclosporine in patients with high Rhodamine efflux, but no prolongation of overall survival. |
II. Experimental Protocols
P-glycoprotein (P-gp) Function Assay using Rhodamine 123 Efflux by Flow Cytometry
This assay assesses the function of the P-gp efflux pump.
-
Cell Preparation: Leukemic blast cells are isolated from patient bone marrow or peripheral blood.
-
Rhodamine 123 Staining: Cells are incubated with a non-toxic concentration of Rhodamine 123 (typically 50-200 ng/mL), a fluorescent substrate of P-gp.[11]
-
Efflux Measurement: After loading, the cells are washed and incubated in a Rhodamine 123-free medium. The amount of fluorescence retained in the cells over time is measured by flow cytometry. Cells with high P-gp activity will actively pump out the dye, resulting in lower fluorescence.
-
P-gp Inhibition: To confirm that the efflux is P-gp mediated, the assay is repeated in the presence of a P-gp inhibitor like Zosuquidar or Verapamil. Inhibition of the efflux (i.e., increased retention of Rhodamine 123) indicates P-gp-specific activity.[11][12]
-
Data Analysis: The rate of Rhodamine 123 efflux is calculated from the decrease in mean fluorescence intensity over time. The inhibitory effect of Zosuquidar is determined by comparing the efflux rate with and without the inhibitor.[13]
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to determine cell viability and the cytotoxic effect of chemotherapeutic agents.
-
Cell Seeding: AML cell lines or primary patient-derived AML cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).[14]
-
Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic drug (e.g., Daunorubicin) with and without Zosuquidar.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its cytotoxic effect.[15]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: The formazan crystals are solubilized by adding a solvent, such as DMSO.[14]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[14]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent is calculated to determine the effect of Zosuquidar on drug sensitivity.
III. Signaling Pathways and Mechanisms
P-glycoprotein Mediated Multidrug Resistance and Zosuquidar Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that acts as an efflux pump, removing cytotoxic chemotherapy drugs from cancer cells and thereby reducing their intracellular concentration and efficacy.[17] Zosuquidar is a third-generation, highly potent and specific P-gp inhibitor.[18] It competitively binds to the drug-binding sites on P-gp, blocking the efflux of chemotherapeutic agents.[19] This restores the intracellular concentration of the anticancer drugs, leading to increased cytotoxicity in resistant cells.
Caption: Mechanism of P-gp mediated drug resistance and its inhibition by Zosuquidar.
Experimental Workflow for Assessing Zosuquidar Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of Zosuquidar in preclinical and clinical settings.
Caption: Workflow for evaluating Zosuquidar's efficacy from preclinical to clinical stages.
References
- 1. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A clinical trial of zosuquidar plus gemtuzumab ozogamicin (GO) in relapsed or refractory acute myeloid leukemia (RR AML): evidence of efficacy based on leukemic blast P-glycoprotein functional phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Randomized use of cyclosporin A (CsA) to modulate P-glycoprotein in children with AML in remission: Pediatric Oncology Group Study 9421 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized use of cyclosporin A (CsA) to modulate P-glycoprotein in children with AML in remission: Pediatric Oncology Group Study 9421 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine inhibition of P-glycoprotein in chronic myeloid leukemia blast phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Flow cytometric analysis of P-glycoprotein function by rhodamine 123 dye-efflux assay in human leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. mdpi.com [mdpi.com]
Predicting Zosuquidar Response: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Zosuquidar is a potent third-generation P-glycoprotein (P-gp) inhibitor designed to reverse multidrug resistance (MDR) in cancer cells.[1][2][3] Its efficacy is intrinsically linked to the presence and activity of its target, P-gp, making the identification of reliable biomarkers crucial for patient stratification and predicting therapeutic response. This guide provides a comparative overview of key biomarkers for Zosuquidar response, supported by experimental data and detailed methodologies.
P-glycoprotein: The Primary Biomarker
P-glycoprotein, encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][4][5] Zosuquidar non-competitively binds to P-gp, inhibiting its function and restoring sensitivity to chemotherapy.[2] Consequently, the expression and functional activity of P-gp are the most direct and widely studied biomarkers for predicting Zosuquidar response.
Comparative Analysis of P-gp Inhibitors
Zosuquidar belongs to the third generation of P-gp inhibitors, which were developed for increased potency and specificity compared to earlier agents. The following table summarizes the inhibitory potency of Zosuquidar and other notable P-gp inhibitors.
| P-gp Inhibitor | Generation | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |
| Zosuquidar (LY335979) | Third | P-gp | Ki: 59 nM | Cell-free assay | [1] |
| P-gp | IC50: 7.5 ± 3.7 µM | OCT1 inhibition | [6] | ||
| P-gp | IC50: 417 ± 126 nM | Calcein-AM assay (conventional) | [7] | ||
| P-gp | IC50: 6.56 ± 1.92 nM | Calcein-AM assay (spike method) | [7] | ||
| Tariquidar (XR9576) | Third | P-gp, BCRP | Potent (EC50 < 100 nM) | General | [3] |
| Cyclosporin A | First | P-gp, Calcineurin | Low µM affinity | General | [3] |
| Verapamil | First | P-gp, Calcium channels | ~10 µM affinity | General | [3] |
| PSC-833 (Valspodar) | Second | P-gp | More potent than Cyclosporin A | Leukemic cell lines | [8] |
Experimental Protocols for Biomarker Assessment
Accurate determination of P-gp status is paramount for predicting Zosuquidar response. The following are detailed protocols for the most common experimental methods.
P-glycoprotein Functional Assays
Functional assays directly measure the efflux activity of P-gp. A higher level of efflux indicates the presence of functional P-gp, suggesting potential sensitivity to Zosuquidar.
This assay utilizes the fluorescent substrate Rhodamine 123, which is a substrate of P-gp. Inhibition of P-gp by Zosuquidar leads to increased intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry.
Protocol:
-
Cell Preparation: Harvest and wash cells, then resuspend in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubation with Inhibitor: Pre-incubate the cells with Zosuquidar (or another P-gp inhibitor) at the desired concentration for 1 hour at 37°C. A control group without inhibitor should be included.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 50-200 ng/mL and incubate for 30-60 minutes at 37°C in the dark.[8]
-
Efflux Period: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the Zosuquidar-treated group compared to the control group indicates inhibition of P-gp-mediated efflux.
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for P-gp. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is then trapped. In cells with active P-gp, Calcein-AM is effluxed before it can be cleaved. Zosuquidar treatment blocks this efflux, leading to increased intracellular calcein fluorescence.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Incubation with Inhibitor: Treat the cells with various concentrations of Zosuquidar or other inhibitors for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for 30 minutes at 37°C in the dark.[9]
-
Fluorescence Measurement: Wash the cells with PBS and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased fluorescence in the presence of an inhibitor indicates P-gp inhibition.[10][11]
P-glycoprotein Expression Analysis
Immunophenotyping by flow cytometry is used to quantify the percentage of cells expressing P-gp on their surface.
Protocol:
-
Sample Preparation: Obtain a bone marrow aspirate or peripheral blood sample. Isolate mononuclear cells using density gradient centrifugation.
-
Antibody Staining: Incubate the cells with a fluorochrome-conjugated anti-CD243 (P-gp) antibody (e.g., MRK16, UIC2) and other lineage markers (e.g., CD45, CD33, CD34) to identify the leukemic blast population.[12][13] An isotype control should be used to determine background fluorescence.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with PBS containing 1% BSA.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the leukemic blast population using lineage markers and quantify the percentage of P-gp positive cells.[14][15]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of P-gp-mediated multidrug resistance and the workflow for assessing Zosuquidar response biomarkers.
Caption: Mechanism of P-gp-mediated multidrug resistance and its inhibition by Zosuquidar.
Caption: Workflow for assessing biomarkers to predict Zosuquidar response.
Clinical Significance and Future Directions
Clinical trials have shown that while Zosuquidar can effectively inhibit P-gp, its overall impact on patient outcomes has been mixed.[16] One phase III trial in older patients with AML did not show a significant improvement in overall survival with the addition of Zosuquidar to standard chemotherapy.[16] However, other studies suggest that in patient populations with confirmed P-gp-positive leukemic blasts, Zosuquidar may offer a survival benefit.[17] This highlights the critical importance of accurate biomarker assessment to identify the subset of patients most likely to benefit from P-gp inhibition.
The future of predicting Zosuquidar response lies in the refinement of biomarker strategies. This may include:
-
Standardization of Assays: Establishing standardized protocols and cutoff values for P-gp functional and expression assays across different laboratories.
-
Multiparametric Approaches: Combining P-gp status with other molecular markers of drug resistance to create a more comprehensive predictive model.
-
Quantitative P-gp Measurement: Developing more quantitative methods to measure the level of P-gp expression and function, as this may correlate with the degree of Zosuquidar benefit.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. [PDF] Modulation of P-glycoprotein by zosuquidar trihydrochloride. | Semantic Scholar [semanticscholar.org]
- 3. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 [mdpi.com]
- 8. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression of multidrug resistance P-glycoprotein in myeloid progenitor cells of different phenotype: comparison between normal bone marrow cells and leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunophenotypic characterisation of morphologically diagnosed cases of Acute Myeloid Leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A clinical trial of zosuquidar plus gemtuzumab ozogamicin (GO) in relapsed or refractory acute myeloid leukemia (RR AML): evidence of efficacy based on leukemic blast P-glycoprotein functional phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zosuquidar Trihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Zosuquidar Trihydrochloride, a potent P-glycoprotein inhibitor used in research, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] The following procedures are based on safety data sheets and general guidelines for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[2] All handling of this compound should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[2]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[1][3] It should be disposed of through an approved waste disposal plant.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as antineoplastic or cytotoxic waste.[3]
-
Waste Containers: Use only designated, properly labeled hazardous waste containers for collecting this compound waste.[3] The containers should be in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate quantity of the waste.
-
Solid Waste:
-
For pure, unused this compound, dispose of it in its original container if possible, or in a securely sealed waste container.
-
For contaminated materials such as gloves, absorbent pads, and weighing papers, collect them in a designated, lined container for solid hazardous waste.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated liquid hazardous waste container.
-
Do not pour this compound solutions down the drain.[2]
-
-
Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must be collected as liquid hazardous waste.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal Request: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[3]
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated.[2] Do not attempt to clean up a large spill without proper training and equipment. For small spills, cover the material with a suitable absorbent material, then sweep it up and place it in a sealed container for disposal as hazardous waste.[2] Report all spills to your EHS office.
Hazard Classification and Data
The following table summarizes the known hazard classifications for this compound. This information underscores the importance of proper handling and disposal.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
